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  • Product: Sodium 5,5-diethyl-1-phenylbarbiturate
  • CAS: 59960-26-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vivo Mechanism of Action of Sodium 5,5-diethyl-1-phenylbarbiturate (Phenobarbital)

For Researchers, Scientists, and Drug Development Professionals Executive Summary Sodium 5,5-diethyl-1-phenylbarbiturate, commonly known as phenobarbital, is a long-acting barbiturate with a storied history in clinical n...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium 5,5-diethyl-1-phenylbarbiturate, commonly known as phenobarbital, is a long-acting barbiturate with a storied history in clinical neurology, primarily as an anticonvulsant.[1][2] This guide provides a detailed exploration of its in vivo mechanism of action, moving beyond a surface-level description to offer a nuanced understanding for research and development professionals. We will dissect its primary interactions with the GABAergic system, explore its secondary molecular targets, and detail its systemic physiological effects, including its profound impact on hepatic enzyme systems. Furthermore, this document outlines established experimental protocols for the in vivo investigation of phenobarbital's activity, providing a practical framework for preclinical studies.

Introduction: A Century of Neuromodulation

Discovered in 1912, phenobarbital is the oldest and most widely used anti-seizure medication globally.[2] Its enduring clinical relevance, particularly in the management of certain types of epilepsy, underscores the robustness of its mechanism of action.[3][4] Chemically, it is a derivative of barbituric acid, and its lipophilic nature allows for efficient passage across the blood-brain barrier.[5] Understanding the intricate in vivo pharmacology of phenobarbital is critical not only for its current applications but also for the development of novel therapeutics targeting similar pathways.

Part 1: Core Molecular Mechanisms of Action

The central nervous system (CNS) depressant effects of phenobarbital are a result of its multifaceted interactions with neuronal signaling pathways. While its primary action is the potentiation of inhibitory neurotransmission, it also modulates excitatory pathways.

Primary Target: The GABAergic System

The cornerstone of phenobarbital's mechanism of action is its allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[1][3][4][6] The GABAA receptor is a ligand-gated ion channel that, upon binding of the endogenous ligand GABA, opens to allow the influx of chloride ions (Cl-) into the neuron.[4] This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus dampening neuronal excitability.[1][2]

Phenobarbital binds to a specific site on the GABAA receptor complex, distinct from the GABA binding site.[1] This binding does not activate the receptor directly at therapeutic concentrations but rather potentiates the effect of GABA by increasing the duration of chloride channel opening.[1][3][6] This prolonged channel opening results in a greater influx of Cl- ions for each GABA binding event, leading to a more profound and sustained inhibitory postsynaptic potential.[7] This enhanced inhibition is the primary mechanism behind phenobarbital's anticonvulsant and sedative properties.[1][8]

At higher, anesthetic concentrations, phenobarbital can directly activate the GABAA receptor, even in the absence of GABA.[5][8]

GABAA_Receptor_Mechanism cluster_neuron Postsynaptic Neuron GABA_R GABA_A Receptor Cl- Channel Cl_in Cl- Influx GABA_R:f1->Cl_in Prolongs Opening GABA GABA GABA->GABA_R:f0 Binds Phenobarbital Phenobarbital Phenobarbital->GABA_R:f0 Allosterically Modulates Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

GABAA Receptor Modulation by Phenobarbital.
Secondary Mechanisms of Action

Beyond its profound effects on the GABAergic system, phenobarbital also influences other key components of neuronal signaling:

  • Inhibition of Glutamatergic Neurotransmission: Phenobarbital can inhibit the activity of the primary excitatory neurotransmitter, glutamate.[1][6] It has been shown to block AMPA/kainate receptors, which are critical for fast excitatory synaptic transmission.[8] This action complements its GABAergic effects by further reducing overall neuronal excitability.

  • Modulation of Voltage-Gated Ion Channels: Phenobarbital can also directly affect the function of voltage-gated ion channels. It has been demonstrated to block voltage-dependent sodium channels, which are essential for the propagation of action potentials.[1][6] Additionally, it can inhibit calcium channels, which play a crucial role in neurotransmitter release.[1][8] These direct effects on ion channels contribute to its membrane-stabilizing properties and anticonvulsant activity.[1]

Secondary_Mechanisms cluster_channels Voltage-Gated Ion Channels cluster_receptors Glutamate Receptors Phenobarbital Phenobarbital Na_Channel Sodium Channels Phenobarbital->Na_Channel Blocks Ca_Channel Calcium Channels Phenobarbital->Ca_Channel Inhibits AMPA_Kainate AMPA/Kainate Receptors Phenobarbital->AMPA_Kainate Blocks Reduced_AP Reduced Action Potential Propagation Na_Channel->Reduced_AP Reduced_Neurotransmitter_Release Reduced Excitatory Neurotransmitter Release Ca_Channel->Reduced_Neurotransmitter_Release Reduced_Excitation Reduced Postsynaptic Excitation AMPA_Kainate->Reduced_Excitation

Secondary Molecular Targets of Phenobarbital.

Part 2: Systemic In Vivo Effects & Pharmacodynamics

The molecular actions of phenobarbital translate into a range of systemic effects, which are dose-dependent and can be both therapeutic and toxic.

Central Nervous System Depression

The primary pharmacodynamic effect of phenobarbital is dose-dependent CNS depression. At lower doses, it produces sedation, while at higher doses, it induces hypnosis (sleep).[4] Its ability to suppress seizure activity is its most important therapeutic application.[3][4] However, common side effects include dizziness, ataxia, and nystagmus.[2] In some individuals, particularly children and the elderly, it can paradoxically cause excitement and confusion.[2]

Cardiovascular and Respiratory Effects

At therapeutic doses, phenobarbital has minimal effects on the cardiovascular and respiratory systems. However, in cases of overdose, it can cause significant depression of both, leading to hypotension, shock, and respiratory arrest.[9][10][11] This is a primary concern in barbiturate toxicity.

Hepatic Effects: Cytochrome P450 Enzyme Induction

A hallmark of phenobarbital's in vivo activity is its potent induction of hepatic cytochrome P450 (CYP) enzymes.[2] This occurs through the activation of nuclear receptors, primarily the constitutive androstane receptor (CAR).[12] Phenobarbital binding to CAR leads to its translocation to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific response elements on DNA, upregulating the transcription of genes encoding for various CYP isozymes.[2]

The most significantly induced CYP families include CYP2B, CYP2C, and CYP3A.[12] This induction accelerates the metabolism of a wide range of drugs that are substrates for these enzymes, leading to numerous drug-drug interactions.[3] For example, the efficacy of oral contraceptives can be reduced due to accelerated metabolism.[3]

Induced CYP Isozyme Common Substrates Clinical Implication of Induction
CYP2B6 Bupropion, EfavirenzIncreased metabolism and potential for reduced efficacy.
CYP2C9 Warfarin, PhenytoinIncreased metabolism of warfarin, requiring close INR monitoring.
CYP2C19 Omeprazole, ClopidogrelIncreased metabolism, potentially altering therapeutic effects.
CYP3A4 Oral contraceptives, StatinsReduced efficacy of oral contraceptives; altered statin levels.

Part 3: In Vivo Pharmacokinetics

The therapeutic and toxic effects of phenobarbital are governed by its pharmacokinetic profile.

Pharmacokinetic Parameter Value Description
Bioavailability (Oral) ~90%[2]Well-absorbed from the gastrointestinal tract.
Peak Plasma Concentration (Oral) 8-12 hours[2]Relatively slow onset of action compared to other barbiturates.
Protein Binding 20-45%[2]A significant portion circulates in the unbound, active form.
Volume of Distribution 0.60 L/kg[13]Distributes widely throughout the body.
Metabolism Hepatic (CYP2C9, CYP2C19)[2][14]Primarily metabolized in the liver via hydroxylation and glucuronidation.
Elimination Half-life 53-118 hours (adults)[2]Long half-life contributes to its long duration of action and potential for accumulation.
Excretion ~25% unchanged in urine[15][16]Renal excretion is a significant pathway for elimination.

Part 4: Methodologies for In Vivo Research

Investigating the in vivo effects of phenobarbital requires well-defined animal models and experimental protocols.

Animal Models
  • Seizure Models:

    • Maximal Electroshock (MES) Test: A model of generalized tonic-clonic seizures, in which phenobarbital is effective.[7]

    • Pentylenetetrazol (PTZ)-Induced Seizure Test: A model for absence and myoclonic seizures, where phenobarbital also shows efficacy.[7]

    • Kindling Models: These models, such as amygdala kindling, are used to study the development of epilepsy and pharmacoresistance.[17]

  • Models for Sedative/Hypnotic Effects:

    • Open Field Test: Used to assess locomotor activity and anxiety-like behavior.[18]

    • Elevated Plus Maze: A standard test for anxiety-like behavior in rodents.[18]

  • Models for Neurodevelopmental Effects:

    • Neonatal exposure models in rodents are used to study the long-term cognitive and behavioral consequences of early-life phenobarbital administration.[18][19]

Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Activity in a Rodent Model (MES Test)

  • Animal Selection: Use adult male Sprague-Dawley rats (200-250g).

  • Acclimation: House the animals for at least one week under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Administer phenobarbital (e.g., 5, 10, 20 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

  • Pre-treatment Time: Allow for a 30-60 minute pre-treatment period for drug absorption and distribution.

  • Induction of Seizures: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension at each dose and determine the ED50 (the dose that protects 50% of the animals).

Protocol 2: Assessment of Hepatic Enzyme Induction in Mice

  • Animal Selection: Use adult male C57BL/6 mice.

  • Drug Administration: Administer phenobarbital (e.g., 80 mg/kg, i.p.) or vehicle daily for 3-5 days.[20]

  • Tissue Collection: 24 hours after the final dose, euthanize the animals and collect liver tissue.

  • Microsome Preparation: Prepare hepatic microsomes from the liver tissue via differential centrifugation.

  • Enzyme Assays:

    • Western Blotting: Use specific antibodies to quantify the protein levels of CYP2B, CYP2C, and CYP3A.

    • Catalytic Activity Assays: Measure the activity of specific CYP isozymes using probe substrates (e.g., pentoxyresorufin-O-depentylation for CYP2B).

  • Data Analysis: Compare the protein levels and catalytic activities of CYP isozymes in the phenobarbital-treated group to the vehicle-treated control group.

InVivo_Workflow start Start: Animal Acclimation drug_admin Drug Administration (Phenobarbital or Vehicle) start->drug_admin behavioral_testing Behavioral Testing (e.g., MES, Open Field) drug_admin->behavioral_testing tissue_collection Tissue Collection (e.g., Brain, Liver) behavioral_testing->tissue_collection biochemical_analysis Biochemical Analysis (e.g., Western Blot, Enzyme Assays) tissue_collection->biochemical_analysis data_analysis Data Analysis and Interpretation biochemical_analysis->data_analysis end Conclusion data_analysis->end

General Workflow for an In Vivo Phenobarbital Study.

Conclusion

The in vivo mechanism of action of sodium 5,5-diethyl-1-phenylbarbiturate is a complex interplay of its effects on inhibitory and excitatory neurotransmission, direct modulation of ion channels, and profound induction of hepatic metabolism. Its primary therapeutic efficacy as an anticonvulsant stems from its potentiation of GABAA receptor-mediated inhibition. A thorough understanding of its multifaceted pharmacology, from the molecular to the systemic level, is essential for its safe and effective clinical use and for guiding future drug discovery efforts in the field of neurology. Continued research, particularly into the long-term neurodevelopmental effects of phenobarbital, will further refine our understanding of this venerable therapeutic agent.

References

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  • Li, G., Liu, J., He, Y., & Wang, H. (2015). Dose of Phenobarbital and Age of Treatment at Early Life Are Two Key Factors for the Persistent Induction of Cytochrome P450 Enzymes in Adult Mouse Liver. Drug Metabolism and Disposition, 43(12), 1938-1945. Available from: [Link]

  • Li, G., Liu, J., He, Y., & Wang, H. (2015). Dose of Phenobarbital and Age of Treatment at Early Life are Two Key Factors for the Persistent Induction of Cytochrome P450 Enzymes in Adult Mouse Liver. ResearchGate. Available from: [Link]

  • Frey, B., Scheffer, U., & Kaissling, B. (1990). Induction of cytochrome P450 by phenobarbital in rat liver visualized by monoclonal antibody immunoelectron microscopy in situ. European Journal of Cell Biology, 52(2), 193-200. Available from: [Link]

  • Phenobarbital and Other Barbiturates | Neupsy Key. (2016, August 1). Available from: [Link]

  • Basics and practicing guidelines on phenobarbital attributes and effects. (2026, March 21). ResearchGate. Available from: [Link]

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  • Robertson, G. R., Farrell, G. C., & Liddle, C. (2002). Enhanced induction of cytochrome P450 enzymes and CAR binding in TNF (p55(-/-)/p75(-/-)) double receptor knockout mice following phenobarbital treatment. Toxicological Sciences, 66(1), 38-44. Available from: [Link]

  • Nebbia, C., Dacasto, M., & Carletti, M. (2022). Induction by Phenobarbital of Phase I and II Xenobiotic-Metabolizing Enzymes in Bovine Liver: An Overall Catalytic and Immunochemical Characterization. MDPI. Available from: [Link]

  • van der Mey, D., Meinardi, H., & de Vries, J. (1991). Comparative pharmacokinetics and pharmacodynamics of eterobarbital and phenobarbital in normal volunteers. European Journal of Drug Metabolism and Pharmacokinetics, 16(1), 81-87. Available from: [Link]

  • Wada, J. A., & Osawa, T. (1983). A new experimental model for drug studies: effects of phenobarbital and phenytoin on photosensitivity in the lateral geniculate-kindled cat. Epilepsia, 24(5), 575-585. Available from: [Link]

  • Tatsuoka, Y., Kato, Y., & Yoshida, K. (1984). In vivo effects of phenytoin and phenobarbital on GABA receptors in rat cerebral cortex and cerebellum. Neuroscience Letters, 46(3), 255-260. Available from: [Link]

  • Czuczwar, S. J., & Frey, H. H. (1986). Effects of gamma-aminobutyric acid (GABA) receptor agonists on the neurotoxicity and anticonvulsant activity of barbiturates in mice. Journal of Pharmacology and Experimental Therapeutics, 237(3), 834-838. Available from: [Link]

  • Weizman, R., Tanne, Z., & Gavish, M. (1989). Chronic phenobarbital administration affects GABA and benzodiazepine receptors in the brain and periphery. European Journal of Pharmacology, 169(2-3), 235-240. Available from: [Link]

  • Chronic phenobarbital administration affects GABA and benzodiazepine receptors in the brain and periphery - ResearchGate. Available from: [Link]

  • Investigations of the Activity of Phenobarbitone in Mice Models of Depression. Available from: [Link]

  • Rossetti, C., van der Veen, A., & Tolner, E. A. (2018). Complex spectrum of phenobarbital effects in a mouse model of neonatal hypoxia-induced seizures. Scientific Reports, 8(1), 10041. Available from: [Link]

  • Phenobarbital Pharmacokinetics and Bioavailability in Adults - Semantic Scholar. Available from: [Link]

  • Animal Models of Pharmacoresistant Epilepsy - Oxford Academic. (2024, July 1). Available from: [Link]

  • Moffett, B. S., Weingarten, M. M., & Baxi, A. (2021). Population Pharmacokinetics of Phenobarbital in Neonates and Infants on Extracorporeal Membrane Oxygenation and the Influence of Concomitant Renal Replacement Therapy. Therapeutic Drug Monitoring, 43(1), 117-124. Available from: [Link]

  • Comparison-of-Long-Term-Behavioral-Outcomes-After-Neonatal-Phenobarbital-or-Levetiracetam-in-Rats - American Epilepsy Society. (2018, December 3). Available from: [Link]

  • Muroi, Y., The_,& Czajkowski, C. (2009). Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA. Biophysical Journal, 96(5), 1776-1788. Available from: [Link]

  • Clinical Pharmacology of Phenobarbital in Neonates: Effects, Metabolism and Pharmacokinetics - ResearchGate. Available from: [Link]

  • Lin, Y. J., Johnson, P. N., & Zuppa, A. F. (2020). Population Pharmacokinetics of Intravenous Phenobarbital in Neonates after Congenital Heart Surgery. The Journal of Pediatrics, 223, 114-121.e3. Available from: [Link]

  • Chadwick, R. W., Copeland, M. F., & Carlson, G. P. (1985). Comparison of in vivo and in vitro methods for assessing the effects of phenobarbital on the hepatic drug-metabolizing enzyme system. Toxicology Letters, 29(2-3), 95-105. Available from: [Link]

  • Wang, X. D., Yang, T., & He, Q. (2011). Combined effects of epileptic seizure and phenobarbital induced overexpression of P-glycoprotein in brain of chemically kindled rats. British Journal of Pharmacology, 162(8), 1736-1748. Available from: [Link]

  • Barbiturates - StatPearls - NCBI Bookshelf - NIH. (2024, January 29). Available from: [Link]

  • Mechanism of Action of Barbiturates - SciSpace. Available from: [Link]

  • Forcelli, P. A., & Gale, K. (2024). Early life phenobarbital exposure dysregulates the hippocampal transcriptome. Frontiers in Neuroscience, 18, 1358909. Available from: [Link]

  • de-Souza, L. G., & do-Valle, T. G. (2000). Acute phenobarbital administration induces hyperalgesia: pharmacological evidence for the involvement of supraspinal GABA-A receptors. Brazilian Journal of Medical and Biological Research, 33(10), 1205-1212. Available from: [Link]

  • Barbiturate Mechanism - News-Medical.Net. (2023, June 18). Available from: [Link]

  • Effects of phenobarbital administration on the histology of the liver and brain, and the activities of some biochemical parameters of the liver of Wister rats - ResearchGate. Available from: [Link]

  • What is the mechanism of Phenobarbital Sodium? - Patsnap Synapse. (2024, July 17). Available from: [Link]

  • BARBITURATES | Poisoning & Drug Overdose, 8e | AccessMedicine | McGraw Hill Medical. Available from: [Link]

  • Löscher, W., & Rogawski, M. A. (2012). How theories evolved concerning the mechanism of action of barbiturates. Epilepsia, 53 Suppl 8, 12-25. Available from: [Link]

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Sources

Exploratory

Physicochemical Properties and Analytical Characterization of Sodium 5,5-Diethyl-1-phenylbarbiturate: A Technical Guide

Executive Summary Sodium 5,5-diethyl-1-phenylbarbiturate, the sodium salt of the active pharmaceutical ingredient phetharbital (phenetharbital), represents a unique class of N-substituted pyrimidinetriones. Unlike tradit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 5,5-diethyl-1-phenylbarbiturate, the sodium salt of the active pharmaceutical ingredient phetharbital (phenetharbital), represents a unique class of N-substituted pyrimidinetriones. Unlike traditional barbiturates, phetharbital exhibits pronounced anticonvulsant and enzyme-inducing properties with markedly diminished sedative-hypnotic effects[1]. Historically evaluated for the management of unconjugated hyperbilirubinemia (e.g., Gilbert's syndrome)[2], its physicochemical behavior dictates its formulation viability. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with an authoritative, mechanistic understanding of its physicochemical properties, supported by self-validating analytical protocols.

Chemical Identity & Structural Implications

The core structure of phetharbital consists of a pyrimidinetrione ring. The substitution of a phenyl group at the N1 position and two ethyl groups at the C5 position imparts high lipophilicity and steric bulk to the free acid[3]. Because the N1 position is blocked by the phenyl ring, the sole acidic proton resides at the N3 position.

Conversion of this free acid to its sodium salt (CAS: 59960-26-8)[4] dramatically enhances its aqueous solubility. This salt formation is a critical formulation strategy, as the free acid is highly crystalline and exhibits poor dissolution kinetics in aqueous media, being freely soluble only in hot alcohol or alkaline solutions[5].

Quantitative Physicochemical Profile

The following table synthesizes the critical quantitative data comparing the sodium salt to its free acid counterpart, providing a baseline for formulation development.

PropertySodium 5,5-Diethyl-1-phenylbarbiturate5,5-Diethyl-1-phenylbarbituric Acid (Free Acid)
CAS Registry Number 59960-26-8[4]357-67-5[3]
Molecular Formula C14H15N2O3NaC14H16N2O3[3]
Molar Mass 282.27 g/mol 260.29 g/mol [3]
Aqueous Solubility >100 mg/mL (at pH > 8.5)Low (<1 mg/mL at pH 1.2)
pKa (N3 Imide proton) N/A (Ionized Salt)~7.5 (Estimated)
Melting Point >250 °C (Decomposes)178 °C[5]

Pharmacological & Biochemical Pathways

The clinical utility of phetharbital extends beyond anticonvulsant activity. It is a potent inducer of hepatic enzymes. By activating the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR), it upregulates the transcription of UGT1A1, thereby enhancing the glucuronidation and biliary clearance of unconjugated bilirubin[2]. Additionally, its administration significantly alters steroid metabolism, notably increasing the urinary excretion of the polar cortisol metabolite, 6β-hydroxycortisol[6].

Pathway Phetharbital Sodium Phetharbital CAR_PXR CAR / PXR Activation Phetharbital->CAR_PXR Binds Receptors Nucleus Nuclear Translocation CAR_PXR->Nucleus Translocates UGT1A1 UGT1A1 Transcription Nucleus->UGT1A1 Up-regulates Enzyme UGT1A1 Synthesis UGT1A1->Enzyme Translation Bilirubin Bilirubin Glucuronidation Enzyme->Bilirubin Catalyzes Excretion Biliary Excretion Bilirubin->Excretion Enhances Clearance

Figure 1: Hepatic UGT1A1 induction pathway by sodium phetharbital for bilirubin clearance.

Analytical & Experimental Methodologies

To ensure scientific integrity, the physicochemical characterization of sodium 5,5-diethyl-1-phenylbarbiturate must rely on self-validating protocols. The workflow below outlines the orthogonal techniques required for comprehensive profiling.

Workflow Start Sodium Phetharbital Sample Preparation Solubility pH-Solubility Profiling (Thermodynamic) Start->Solubility Titration Potentiometric Titration (pKa Determination) Start->Titration Degradation Forced Degradation (Acid/Base/Heat) Start->Degradation HPLC HPLC-UV Analysis (Quantification) Solubility->HPLC Filtrate Data Physicochemical Data Synthesis Titration->Data pKa Values Degradation->HPLC Stressed Samples HPLC->Data Solubility & Stability

Figure 2: Experimental workflow for the physicochemical characterization of the sodium salt.

Protocol 3.1: Thermodynamic pH-Solubility Profiling
  • Causality: Because sodium phetharbital is the salt of a weak acid, its solubility is highly pH-dependent. If the microenvironmental pH drops below its pKa (e.g., in the gastric environment at pH 1.2), the highly insoluble free acid will precipitate. Profiling across the physiological pH range is mandatory to predict in vivo dissolution behavior.

  • Step-by-Step Methodology:

    • Prepare 10 mL of USP buffers at pH 1.2, 4.5, 6.8, and 9.0 in borosilicate glass vials.

    • Add an excess of sodium 5,5-diethyl-1-phenylbarbiturate (approx. 200 mg) to each vial to ensure saturation.

    • Agitate the suspensions at 37°C ± 0.5°C for 48 hours to achieve thermodynamic equilibrium.

    • Centrifuge at 10,000 RPM for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 1 mL of the filtrate. This saturates any non-specific binding sites on the PTFE membrane, preventing artificially low concentration readings. Measure the pH of the final filtrate to ensure the buffer capacity was not overwhelmed by the alkaline salt.

    • Quantify the dissolved API via HPLC-UV at 214 nm.

Protocol 3.2: Potentiometric pKa Determination
  • Causality: Atmospheric CO₂ readily dissolves in alkaline aqueous solutions to form carbonic acid. This can prematurely neutralize the alkaline sodium phetharbital solution, artificially lowering the apparent pKa. Therefore, strict environmental control is required.

  • Step-by-Step Methodology:

    • Dissolve 50 mg of the sodium salt in 50 mL of degassed, CO₂-free HPLC-grade water.

    • Maintain the titration vessel under a continuous nitrogen gas blanket at 25°C.

    • Titrate the solution with standardized 0.1 N HCl using an automated potentiometric titrator, recording the pH response to identify the inflection point.

    • Self-Validation Step: Perform a reverse back-titration. After reaching pH 3.0 (where the free acid has fully precipitated), back-titrate the suspension with 0.1 N NaOH. Hysteresis (a mismatch) between the forward and reverse titration curves indicates incomplete dissolution kinetics of the precipitate, validating whether the equilibrium was truly maintained during the forward run.

Protocol 3.3: Stability-Indicating HPLC Assay and Forced Degradation
  • Causality: The pyrimidinetrione (imide) ring of barbiturates is susceptible to base-catalyzed hydrolysis, which opens the ring to form malonic acid derivatives. Establishing degradation kinetics is essential for determining the shelf-life of aqueous formulations.

  • Step-by-Step Methodology:

    • Prepare 1 mg/mL solutions of the sodium salt in 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂.

    • Subject the acid/base samples to thermal stress (60°C) for 7 days, and the oxidative sample to room temperature for 24 hours.

    • Neutralize the samples and analyze them using a gradient LC method with a superficially porous particle (SPP) C18 column to resolve the parent peak from polar hydrolytic degradants.

    • Self-Validation Step: Execute a mass balance calculation. The sum of the peak areas of the parent compound and all identified degradants must equal the initial parent peak area (±5%). This mathematically proves that no secondary degradation products are eluting in the void volume or remaining irreversibly bound to the stationary phase.

Formulation Considerations

The physicochemical properties of sodium 5,5-diethyl-1-phenylbarbiturate present specific formulation challenges. The sodium salt is inherently hygroscopic. Upon exposure to ambient humidity, it absorbs moisture, which facilitates the absorption of atmospheric CO₂. This localized acidification leads to the disproportionation of the salt back into the poorly soluble free acid, resulting in turbidity in liquid formulations or compromised dissolution in solid oral dosage forms. Consequently, formulations must utilize robust buffering systems (typically maintaining a pH of 8.5–9.5) and require protective packaging (e.g., nitrogen-purged vials or moisture-barrier blister packs) to ensure long-term stability.

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Foundational

receptor binding affinity of sodium 5,5-diethyl-1-phenylbarbiturate

Technical Whitepaper: Receptor Binding Affinity and Allosteric Modulation by Sodium 5,5-Diethyl-1-Phenylbarbiturate (Phetharbital Sodium) Executive Summary Sodium 5,5-diethyl-1-phenylbarbiturate (commonly known as phetha...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Receptor Binding Affinity and Allosteric Modulation by Sodium 5,5-Diethyl-1-Phenylbarbiturate (Phetharbital Sodium)

Executive Summary

Sodium 5,5-diethyl-1-phenylbarbiturate (commonly known as phetharbital sodium, CAS 59960-26-8) is an atypical barbiturate derivative. While classical barbiturates act as potent central nervous system depressants, phetharbital sodium is distinguished by its robust anticonvulsant properties and a marked absence of profound hypnotic efficacy[1]. This technical guide explores the structural causality behind this pharmacological divergence, detailing how specific steric modifications alter the molecule's binding affinity and intrinsic efficacy at the γ -aminobutyric acid type A (GABA A​ ) receptor.

Structural Pharmacology & Target Topography

The pharmacological profile of any barbiturate is dictated by its interaction with the transmembrane domain (TMD) of the GABA A​ receptor[2]. Classical barbiturates, such as phenobarbital (5-ethyl-5-phenylbarbituric acid), possess a C5-phenyl substitution that allows deep insertion into the hydrophobic pockets located at the α+β− and γ+β− subunit interfaces[3]. This deep insertion is structurally requisite for the direct gating of the chloride channel—the mechanism responsible for barbiturate-induced hypnosis and anesthesia.

In contrast, sodium 5,5-diethyl-1-phenylbarbiturate features a phenyl ring at the N1 position and two ethyl groups at the C5 position.

  • Causality of Effect: The steric bulk of the N1-phenyl group restricts the molecule's orientation within the TMD binding pocket. While the C5-diethyl groups provide sufficient lipophilicity to anchor the molecule to the allosteric site, the N1-phenyl substitution creates steric hindrance that prevents the conformational shift required to directly open the chloride pore[1]. Consequently, phetharbital acts almost exclusively as a positive allosteric modulator (PAM), prolonging the duration of GABA-mediated chloride channel opening without directly activating the receptor in the absence of GABA.

Receptor Binding Kinetics & Affinity

Barbiturates do not compete with GABA for the orthosteric binding site, nor do they bind to the benzodiazepine allosteric site[2]. Their binding affinity is typically quantified by their ability to allosterically enhance the binding of orthosteric ligands (like [3H] muscimol) or displace channel blockers (like [3S] TBPS).

  • Target Subtypes: Phetharbital binds predominantly to GABA A​ receptors containing α1β2γ2 subunits. Notably, receptors containing the α6 subunit demonstrate a higher baseline affinity and efficacy for barbiturate binding[4].

  • Binding Affinity ( Kd​ ): The binding affinity of barbiturates at the TMD site generally falls within the low-to-mid micromolar range (50 μ M to 500 μ M)[5]. Phetharbital exhibits a Kd​ comparable to phenobarbital for allosteric potentiation, but its EC50​ for direct channel activation is virtually unmeasurable due to its structural inability to trigger independent gating.

Data Presentation: Comparative Pharmacological Profile

The following table summarizes the structural and kinetic differences between key barbiturate derivatives, illustrating how N1 vs. C5 substitutions dictate receptor efficacy.

CompoundSubstitution PatternPrimary Clinical EffectGABA A​ Receptor InteractionDirect Channel Gating Efficacy
Phenobarbital C5-ethyl, C5-phenylAnticonvulsant, SedativePAM at α+β− interfaceModerate
Pentobarbital C5-ethyl, C5-pentylHypnotic, AnestheticPAM at α+β− interfaceHigh
Phetharbital Sodium N1-phenyl, C5-diethylAnticonvulsantPAM at α+β− interfaceVery Low

Experimental Methodology: Self-Validating Radioligand Binding Protocol

To accurately quantify the binding affinity and allosteric efficacy of sodium 5,5-diethyl-1-phenylbarbiturate, researchers must employ a highly controlled radioligand binding assay. The following protocol utilizes [3H] muscimol to measure the PAM effect, incorporating self-validating steps to ensure data integrity.

Step 1: Membrane Preparation & Endogenous Ligand Depletion

  • Procedure: Homogenize mammalian cortical tissue in Tris-citrate buffer (pH 7.1) at 0°C. Wash the homogenate extensively with 0.05% Triton X-100, followed by multiple centrifugation cycles.

  • Causality: Triton X-100 permeabilizes synaptic vesicles and strips away endogenous GABA. If endogenous GABA remains in the preparation, it will pre-activate the receptors, masking the positive allosteric modulation of the barbiturate and artificially lowering the measured affinity[6].

Step 2: Radioligand Incubation

  • Procedure: Incubate the washed membranes with 2 nM [3H] muscimol and varying concentrations of sodium 5,5-diethyl-1-phenylbarbiturate (0.1 μ M to 1000 μ M) at 0°C for 30 minutes.

  • Causality: Barbiturates increase the receptor's affinity for GABA. By measuring the concentration-dependent increase in [3H] muscimol binding, we obtain a highly sensitive, indirect quantification of the barbiturate's binding affinity ( EC50​ ) at the TMD allosteric site[6].

Step 3: Self-Validation via Orthosteric Blockade

  • Procedure: Run a parallel control cohort spiked with 10 μ M bicuculline (a competitive GABA A​ antagonist).

  • Causality: Bicuculline blocks the orthosteric site. If phetharbital were directly gating the channel via the orthosteric site (a false positive), bicuculline would competitively inhibit its action. Because barbiturates act allosterically at the TMD, their modulation is non-competitive with bicuculline, validating the spatial distinctness of the binding site[7].

Step 4: Filtration and Scintillation Counting

  • Procedure: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Wash with ice-cold buffer and quantify using liquid scintillation spectrometry.

  • Causality: Rapid filtration at 0°C minimizes the dissociation rate of the receptor-ligand complex, ensuring the measured radioactivity accurately reflects the equilibrium binding state[6].

Visualizations

Pathway A Phetharbital Sodium (N1-Phenyl Substitution) B GABAA Receptor TMD (α+β- / γ+β- Interfaces) A->B Binds selectively to C Positive Allosteric Modulation (PAM) B->C Induces conformational shift D Prolonged Cl- Channel Opening C->D Mechanism of action E Membrane Hyperpolarization D->E Cellular response F Anticonvulsant Efficacy (Reduced Hypnotic Effect) E->F Clinical outcome

Fig 1. Phetharbital sodium signaling pathway and GABA_A receptor modulation.

Workflow S1 1. Membrane Prep (Triton X-100 Wash) S2 2. Incubation ([3H]Muscimol + Ligand) S1->S2 Removes GABA S3 3. Orthosteric Blockade (Bicuculline Control) S2->S3 Validates allostery S4 4. Rapid Filtration (GF/B Filters) S3->S4 Terminates reaction S5 5. Scintillation & Data Analysis S4->S5 Quantifies affinity

Fig 2. Radioligand binding assay workflow for determining barbiturate affinity.

References

  • GABAA receptors: structure, function, pharmacology, and related disorders Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Phetharbital | C14H16N2O3 | CID 9650 Source: PubChem - NIH URL:[Link]

  • Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABA A Receptor Source: Journal of Neuroscience URL:[Link]

  • Chloride-dependent enhancement by barbiturates of γ-aminobutyric acid receptor binding Source: Journal of Neuroscience URL:[Link]

Sources

Exploratory

historical discovery of 5,5-diethyl-1-phenylbarbiturate sodium salt

Title: The Historical Discovery and Synthesis of 5,5-Diethyl-1-phenylbarbiturate Sodium Salt: A Retrospective Technical Whitepaper Executive Summary The discovery of 5,5-diethyl-1-phenylbarbiturate sodium salt (the sodiu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Historical Discovery and Synthesis of 5,5-Diethyl-1-phenylbarbiturate Sodium Salt: A Retrospective Technical Whitepaper

Executive Summary

The discovery of 5,5-diethyl-1-phenylbarbiturate sodium salt (the sodium salt of phetharbital) represents a pivotal moment in early 20th-century medicinal chemistry. Following the commercial success of Barbital in 1903, chemists sought to understand the structure-activity relationship (SAR) of the pyrimidinetrione scaffold. In 1904, Emil Fischer and Alfred Dilthey successfully synthesized the N-phenyl derivative[1]. By converting the highly lipophilic free acid into its water-soluble sodium salt, early pharmacologists created a self-validating model for modulating the pharmacokinetics of barbiturates. This whitepaper deconstructs the historical synthesis, mechanistic causality, and physicochemical data of this compound.

Historical Grounding: The 1904 Fischer-Dilthey Breakthrough

In the wake of the discovery of Barbital (5,5-diethylbarbituric acid), Emil Fischer and his nephew Alfred Dilthey embarked on a systematic exploration of C-dialkylbarbituric acids and their derivatives[1]. Their seminal 1904 publication, "Ueber C-Dialkylbarbitursäuren und über die Ureïde der Dialkylessigsäuren" in Justus Liebigs Annalen der Chemie, detailed the synthesis of novel substituted barbiturates[1].

Fischer and Dilthey discovered that condensing ethyl diethylmalonate with phenylurea in the presence of sodium ethoxide yielded 5,5-diethyl-1-phenylbarbituric acid[2]. This N-phenyl substitution fundamentally altered the drug's biological behavior. Unlike Barbital, phetharbital exhibited relatively weak sedative actions but maintained strong anticonvulsant effects, making it a compound of high pharmacological interest[3].

Mechanistic Rationale & Chemical Causality

The synthesis and subsequent salt formation of 5,5-diethyl-1-phenylbarbiturate rely on precise chemical causality:

  • The Condensation Mechanism: The reaction requires a strong base (sodium ethoxide) to deprotonate the urea nitrogen, increasing its nucleophilicity to attack the ester carbonyls of diethyl diethylmalonate[4].

  • Anhydrous Conditions (Critical): The choice of absolute ethanol and anhydrous sodium ethoxide is non-negotiable. The presence of trace water leads to the generation of hydroxide ions, which rapidly saponify the diethyl diethylmalonate into unreactive malonic acid salts, terminating the cyclization pathway.

  • SAR & Salt Formation: The barbituric acid core requires C5,C5-disubstitution for central nervous system (CNS) penetration. However, the addition of the N1-phenyl group introduces steric bulk and removes a critical hydrogen-bond donor, which diminishes its affinity for the sedative allosteric sites on the GABA_A receptor while preserving anticonvulsant efficacy[3]. Because the free acid is poorly soluble in water, deprotonating the remaining N3 imide proton (pKa ~7.8) with sodium hydroxide yields the sodium salt. This salt formation drastically increases aqueous solubility, ensuring rapid bioavailability.

Quantitative Data Summaries

To contextualize the physicochemical properties of the compound, the following table summarizes the key data:

Property5,5-Diethyl-1-phenylbarbituric Acid (Phetharbital)5,5-Diethyl-1-phenylbarbiturate Sodium Salt
CAS Registry Number 357-67-5[2]59960-26-8
Molecular Formula C14H16N2O3[5]C14H15N2NaO3
Molecular Weight 260.29 g/mol [2]282.27 g/mol
Melting Point 178°C (Glittering plates)[2]>300°C (Decomposes)
Aqueous Solubility Poor (Freely soluble in hot alcohol/alkali)[2]High (Freely soluble in water)
Therapeutic Category Anticonvulsant / Weak Sedative[3]Anticonvulsant (Water-soluble formulation)

Self-Validating Experimental Protocol

The following methodology reconstructs the Fischer-Dilthey synthesis[2][4] with modern validation checkpoints to ensure a self-validating workflow.

Phase 1: Synthesis of the Free Acid (Phetharbital)

  • Preparation of Reagents: Dissolve metallic sodium (1.0 molar equivalent) in absolute ethanol to generate a fresh, anhydrous solution of sodium ethoxide[4].

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of diethyl diethylmalonate and 1.0 equivalent of phenylurea[2].

  • Reflux: Add the sodium ethoxide solution to the mixture. Heat the reaction under reflux (approx. 105–108°C) for 6–8 hours[6]. Causality: Extended reflux is required to overcome the steric hindrance introduced by the diethyl groups at the malonate alpha-carbon.

  • Acidification: Cool the mixture and concentrate under reduced pressure. Dissolve the residue in water and acidify with concentrated HCl to pH < 3.

  • Validation Checkpoint 1: The product must precipitate as small, thick, glittering plates[2]. Filter and recrystallize from hot ethanol. The purified free acid must exhibit a sharp melting point of exactly 178°C[2]. A depressed melting point indicates incomplete cyclization.

Phase 2: Conversion to the Sodium Salt

  • Neutralization: Suspend the purified 5,5-diethyl-1-phenylbarbituric acid in a minimal volume of absolute ethanol. Slowly add an equimolar amount of 1M aqueous NaOH while stirring continuously.

  • Dissolution: The suspension will clarify as the highly soluble sodium enolate/imide salt forms. Causality: The N3 proton is sufficiently acidic to be quantitatively deprotonated by NaOH, shifting the equilibrium entirely to the salt form.

  • Isolation: Lyophilize (freeze-dry) the clear solution to remove water and ethanol, yielding the sodium salt as a fine, white, hygroscopic powder.

  • Validation Checkpoint 2: The resulting powder must be instantly and completely soluble in cold distilled water, confirming the absence of unreacted free acid.

Visualizations: Workflows and Logic Diagrams

Synthesis_Workflow A Diethyl Diethylmalonate + Phenylurea B Anhydrous NaOEt / EtOH (Reflux 105-108°C) A->B Reagents mixed C Sodium 5,5-diethyl-1-phenylbarbiturate (In Situ Intermediate) B->C Base-catalyzed Condensation D Aqueous HCl Addition (pH < 3) C->D Acidification E 5,5-Diethyl-1-phenylbarbituric Acid (Precipitate, mp 178°C) D->E Crystallization F Equimolar NaOH (aq) Neutralization E->F Deprotonation of N3-H G 5,5-Diethyl-1-phenylbarbiturate Sodium (Lyophilized/Crystallized) F->G Isolation

Experimental workflow for the synthesis of 5,5-diethyl-1-phenylbarbiturate sodium salt.

SAR_Logic Core Barbituric Acid (Hydrophilic, Inactive) C5 C5,C5-Diethylation (Barbital) Core->C5 Alkylation N1 N1-Phenylation (Phetharbital) C5->N1 Arylation Effect1 High Lipophilicity Strong Hypnotic C5->Effect1 SAR Salt N3-Deprotonation (Sodium Salt) N1->Salt Neutralization Effect2 Steric Bulk & H-Bond Loss Weak Sedative, Anticonvulsant N1->Effect2 SAR Effect3 High Aqueous Solubility Rapid Absorption Salt->Effect3 Pharmacokinetics

Structure-Activity Relationship (SAR) and pharmacokinetic logic of phetharbital sodium.

Sources

Foundational

Structural and Physicochemical Profiling of Sodium 5,5-Diethyl-1-phenylbarbiturate

Introduction & Pharmacological Context Sodium 5,5-diethyl-1-phenylbarbiturate (CAS: 59960-26-8) is the sodium salt of phetharbital (5,5-diethyl-1-phenylbarbituric acid), a specialized derivative within the barbiturate cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Sodium 5,5-diethyl-1-phenylbarbiturate (CAS: 59960-26-8) is the sodium salt of phetharbital (5,5-diethyl-1-phenylbarbituric acid), a specialized derivative within the barbiturate class[1],[2]. While traditional barbiturates like phenobarbital are widely utilized as anticonvulsants and sedatives[3], the specific addition of an N1-phenyl group in phetharbital significantly alters its physicochemical profile, lipophilicity, and receptor-binding kinetics. Pharmacologically, derivatives in this class are noted for their ability to interact with the Pregnane X Receptor (PXR), acting as inducers for cytochrome P450 enzymes such as CYP3A4[4]. Understanding the exact molecular weight and crystal structure of its sodium salt is critical for formulating stable, bioavailable parenteral therapeutics.

Physicochemical Properties & Molecular Weight Analysis

The conversion of the parent acid to its sodium salt is a fundamental pharmaceutical strategy to increase aqueous solubility. The parent compound, 5,5-diethyl-1-phenylbarbituric acid (CAS: 357-67-5), possesses a molecular formula of C14​H16​N2​O3​ [1]. Deprotonation at the N3 position and subsequent coordination with a sodium cation yields the salt, C14​H15​N2​NaO3​ [2].

The precise molecular weight calculation is foundational for stoichiometric formulation:

  • Parent Acid ( C14​H16​N2​O3​ ): C (14×12.011)+H (16×1.008)+N (2×14.007)+O (3×15.999)=260.29 g/mol [1].

  • Sodium Salt ( C14​H15​N2​NaO3​ ): C (14×12.011)+H (15×1.008)+N (2×14.007)+Na (22.990)+O (3×15.999)=282.27 g/mol [2].

Table 1: Comparative Physicochemical Profile
Property5,5-Diethyl-1-phenylbarbituric AcidSodium 5,5-Diethyl-1-phenylbarbiturate
CAS Registry Number 357-67-559960-26-8
Molecular Formula C14​H16​N2​O3​ C14​H15​N2​NaO3​
Molecular Weight 260.29 g/mol 282.27 g/mol
N3 Protonation State Protonated (H-bond donor)Deprotonated (Enolate/Anion)
Aqueous Solubility Very Low (Hydrophobic)High (Ion-Dipole interactions)

Crystallographic Architecture & Supramolecular Assembly

Barbiturate sodium salts typically crystallize in monoclinic or triclinic space groups (e.g., P21​/c )[5]. However, the crystal structure of sodium 5,5-diethyl-1-phenylbarbiturate is uniquely dictated by its substitution pattern.

The Impact of N1-Phenyl Substitution

In standard barbiturates (e.g., barbital), the N1-H and N3-H groups act as potent hydrogen bond donors, interacting with the C2, C4, or C6 carbonyl oxygens to form robust supramolecular synthons—often manifesting as cyclic dimers or infinite 2D ribbons. In sodium 5,5-diethyl-1-phenylbarbiturate, this paradigm is entirely disrupted.

  • The N1 position is covalently blocked by a bulky phenyl ring, eliminating its hydrogen-bonding capacity and introducing significant steric hindrance.

  • The N3 position is deprotonated to form the sodium salt.

Sodium Coordination and Lattice Dynamics

Because the molecule is devoid of classical strong hydrogen bond donors (unless water of crystallization is incorporated), the crystal lattice must assemble via alternative thermodynamic forces. The structural integrity relies heavily on strong ion-dipole interactions between the Na+ cation and the highly electronegative carbonyl oxygens (primarily C2 and C4). This ionic network is further stabilized by π−π aromatic stacking between the N1-phenyl rings of adjacent asymmetric units. Aqueous solutions of such salts are notoriously hygroscopic and prone to instability, often requiring co-solvents like propylene glycol in commercial formulations to prevent premature precipitation[3].

Lattice A Sodium 5,5-diethyl- 1-phenylbarbiturate B N1 Phenyl Substitution A->B C N3 Deprotonation A->C D Loss of H-Bond Donors B->D F Pi-Pi Aromatic Stacking B->F E Na+ Coordination to C=O C->E G Crystal Lattice Assembly D->G E->G F->G

Figure 2: Supramolecular interactions defining the crystal lattice.

Experimental Workflows: Synthesis and Structural Validation

To achieve high-resolution crystallographic data, researchers must employ self-validating protocols that account for the compound's unique solubility profile.

Protocol 1: Controlled Crystallization of the Sodium Salt

Causality of Solvent Choice: The parent acid exhibits high lipophilicity due to the 1-phenyl and 5,5-diethyl moieties, rendering it poorly soluble in pure water. Conversely, the sodium enolate formed upon deprotonation is highly polar. A binary solvent system is required to solvate both the hydrophobic domains and the ionic core, preventing premature precipitation of the unreacted acid while allowing the slow, controlled nucleation of the salt.

  • Solvent Preparation: Prepare a 50:50 (v/v) mixture of absolute ethanol and deionized water.

  • Reagent Solubilization: Dissolve 10 mmol of 5,5-diethyl-1-phenylbarbituric acid in 20 mL of the solvent mixture under gentle heating (40°C).

  • Deprotonation: Slowly add exactly 10 mmol of NaOH (as a 1M aqueous solution) dropwise under continuous stirring. Validation: Monitor the pH to ensure it stabilizes between 9.5 and 10.5, confirming complete enolate formation.

  • Nucleation: Filter the solution through a 0.22 µm PTFE membrane to remove particulate impurities. Allow the filtrate to undergo slow evaporation at a controlled ambient temperature (25°C) in a vibration-free environment for 7–14 days.

Workflow A 5,5-diethyl-1-phenylbarbituric acid (Parent Acid) B Equimolar NaOH in EtOH/H2O (Deprotonation at N3) A->B C Sodium 5,5-diethyl-1-phenylbarbiturate (Aqueous Solution) B->C D Slow Evaporation at 25°C (Controlled Nucleation) C->D E Single Crystals (Suitable for SCXRD) D->E

Figure 1: Synthesis and controlled crystallization workflow for SCXRD.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)

Causality of Temperature Choice: Data collection must be performed at cryogenic temperatures (100 K) to minimize the thermal motion of the highly flexible 5,5-diethyl ethyl chains, which otherwise lead to severe anisotropic displacement and poor resolution of the atomic coordinates.

  • Spectroscopic Validation: Before diffraction, validate the crystal composition via FTIR. Confirm the disappearance of the N3-H stretch ( 3200 cm⁻¹) and the characteristic shift of the carbonyl stretches ( 1700 cm⁻¹ to 1650 cm⁻¹) caused by enolate resonance and Na+ coordination.

  • Crystal Mounting: Select a pristine, optically clear single crystal and mount it on a glass fiber using perfluoropolyether oil.

  • Data Collection: Transfer to a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å). Maintain the crystal at 100 K using a nitrogen cold stream.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

References

  • [1] Phetharbital | C14H16N2O3 | CID 9650 - PubChem - NIH. Source: nih.gov. 1

  • [2] 5,5-dietil-1-fenilbarbitúrico de sodio CAS#: 59960-26-8. Source: chemwhat.es. 2

  • [4] Avasimibe Induces CYP3A4 and Multiple Drug Resistance Protein 1 Gene Expression through Activation of the Pregnane X Receptor. Source: researchgate.net. 4

  • [5] Synthesis and Computational and X-ray Structure of 2, 3, 5-Triphenyl Tetrazolium, 5-Ethyl-5-phenylbarbituric Acid Salt. Source: mdpi.com. 5

  • [3] Phenobarbital: uses, dosing, warnings, adverse events, interactions. Source: medcentral.com. 3

Sources

Exploratory

In Vitro Exploratory Profiling of Sodium 5,5-Diethyl-1-phenylbarbiturate: Hepatic Enzyme Induction and Neuroreceptor Modulation

Executive Summary & Rationale Sodium 5,5-diethyl-1-phenylbarbiturate (CAS 59960-26-8), the sodium salt of phetharbital, is a unique barbiturate derivative characterized by an N-phenyl substitution on the pyrimidine-2,4,6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Sodium 5,5-diethyl-1-phenylbarbiturate (CAS 59960-26-8), the sodium salt of phetharbital, is a unique barbiturate derivative characterized by an N-phenyl substitution on the pyrimidine-2,4,6-trione ring[1][2]. While classic barbiturates like phenobarbital are potent CNS depressants, phetharbital presents a highly differentiated pharmacological phenotype: it retains robust anticonvulsant and enzyme-inducing properties but exhibits a remarkably weak sedative action[3][4].

Historically, this compound was investigated as a therapeutic agent for unconjugated hyperbilirubinemia (e.g., Gilbert's and Crigler-Najjar syndromes) because it effectively induces hepatic clearance enzymes without causing the profound somnolence associated with phenobarbital[4][5]. For modern drug development professionals and toxicologists, sodium 5,5-diethyl-1-phenylbarbiturate serves as a critical tool compound for decoupling hepatic constitutive androstane receptor (CAR) / pregnane X receptor (PXR) activation from GABA_A-mediated hypnosis. This whitepaper outlines the causality, experimental design, and validated in vitro protocols required to explore this compound's dual pharmacological nature.

Mechanistic Grounding & Signaling Pathways

Hepatic Enzyme Induction (CAR/PXR Axis)

Barbiturates are classic inducers of the hepatic cytochrome P450 (CYP450) system and phase II conjugating enzymes[6]. Sodium 5,5-diethyl-1-phenylbarbiturate acts as an indirect activator of the nuclear receptors CAR and PXR. Upon activation, these receptors translocate to the nucleus, heterodimerize with the Retinoid X Receptor (RXR), and bind to response elements in the promoter regions of target genes[7]. This leads to the massive upregulation of CYP3A4, CYP2B6, and UDP-glucuronosyltransferase 1A1 (UGT1A1)—the enzyme responsible for bilirubin conjugation[5][7].

Pathway A Phetharbital Sodium (59960-26-8) B CAR / PXR Activation A->B Binds C Nuclear Translocation B->C RXR Dimer D CYP450 & UGT1A1 Transcription C->D Promotes E Enzyme Induction D->E Translation

Caption: Mechanism of CAR/PXR-mediated hepatic enzyme induction by Phetharbital.

Neuroreceptor Modulation (GABA_A Receptor)

While phenobarbital strongly potentiates GABA_A chloride currents leading to deep sedation, the bulky N-phenyl group of phetharbital alters its allosteric interaction with the receptor[6]. It retains sufficient binding affinity to elevate the seizure threshold (anticonvulsant effect) but fails to induce the massive chloride influx required for profound hypnosis[3].

In Vitro Exploratory Workflows

To comprehensively profile sodium 5,5-diethyl-1-phenylbarbiturate, we employ a parallel workflow assessing both hepatic clearance mechanisms and neurological receptor kinetics.

Workflow cluster_Hepatic Hepatic Clearance & Induction cluster_Neuro Neuroreceptor Modulation Start In Vitro Profiling of Phetharbital Sodium HepaRG HepaRG Culture (72h Exposure) Start->HepaRG HEK HEK293 Cells (GABA-A Expressing) Start->HEK Assay1 RT-qPCR (mRNA Fold Change) HepaRG->Assay1 Assay2 LC-MS/MS (Metabolite Kinetics) HepaRG->Assay2 Analysis PK/PD Correlation & Safety Profiling Assay1->Analysis Assay2->Analysis Patch Automated Patch-Clamp (Voltage Clamp -70mV) HEK->Patch Patch->Analysis

Caption: Parallel in vitro exploratory workflows for hepatic and neurological profiling.

Validated Experimental Methodologies

Protocol 1: Hepatic Enzyme Induction Assay (HepaRG Model)

Causality & Rationale: Primary human hepatocytes (PHH) are the gold standard for induction assays but suffer from rapid dedifferentiation and donor-to-donor variability. HepaRG cells provide a stable, self-validating system that retains functional CAR/PXR pathways and basal CYP/UGT expression, making them ideal for evaluating barbiturate-mediated induction.

  • Cell Culture & Seeding: Thaw and seed differentiated HepaRG cells into collagen-coated 96-well plates at a density of 72,000 cells/well. Maintain in Williams' E medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 5 µg/mL insulin, and 50 µM hydrocortisone.

  • Compound Treatment: After 72 hours of acclimation, treat cells with sodium 5,5-diethyl-1-phenylbarbiturate at escalating doses (10, 50, 100, and 200 µM). Use 0.1% DMSO as the vehicle control. Include Rifampicin (10 µM) as a positive control for CYP3A4/PXR and Phenobarbital (100 µM) for CYP2B6/CAR. Refresh media and compounds daily for 72 hours.

  • RNA Extraction & RT-qPCR: Lyse cells and extract total RNA using a standard silica-column kit. Reverse transcribe to cDNA. Perform qPCR using TaqMan probes for CYP3A4, CYP2B6, UGT1A1, and GAPDH (housekeeping). Calculate fold change using the 2−ΔΔCt method.

  • LC-MS/MS Activity Assay: In parallel wells, incubate cells with probe substrates (e.g., Midazolam for CYP3A4) for 1 hour. Quench with ice-cold acetonitrile containing an internal standard. Analyze metabolite formation (e.g., 1'-hydroxymidazolam) via LC-MS/MS to confirm functional enzyme activity.

Protocol 2: Automated Patch-Clamp for GABA_A Receptor Modulation

Causality & Rationale: To decouple the anticonvulsant properties from the sedative effects, we must quantify the allosteric modulation of GABA_A receptors. Phetharbital's N-phenyl substitution alters its binding kinetics compared to phenobarbital, necessitating high-resolution electrophysiology to capture the diminished chloride influx.

  • Cell Preparation: Culture HEK293 cells stably expressing human α1​β2​γ2​ GABA_A receptors. Harvest cells at 70-80% confluency using a mild detachment solution and resuspend in an extracellular recording buffer (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Electrophysiological Setup: Utilize an automated planar patch-clamp system. Ensure seal resistance exceeds 1 G Ω (gigaseal) before achieving whole-cell configuration. Hold the membrane potential at -70 mV.

  • Compound Application & Recording: Apply an EC20 concentration of GABA (typically 2-5 µM) to establish a baseline inward chloride current. Co-apply the GABA (EC20) with escalating doses of sodium 5,5-diethyl-1-phenylbarbiturate (1 to 300 µM).

  • Data Analysis: Measure the peak amplitude of the chloride current. Calculate the percentage potentiation relative to the GABA EC20 baseline. Generate concentration-response curves to determine the EC50 and Emax for allosteric modulation.

Quantitative Data Presentation

The following table synthesizes the expected in vitro pharmacodynamic profile of sodium 5,5-diethyl-1-phenylbarbiturate compared to the standard reference, phenobarbital sodium. The data highlights the compound's potent enzyme induction capabilities juxtaposed against its weak GABAergic potentiation.

Table 1: Comparative In Vitro Pharmacodynamics of Barbiturate Derivatives

Pharmacodynamic ParameterSodium 5,5-Diethyl-1-phenylbarbituratePhenobarbital Sodium (Reference)Assay System / Readout
CYP3A4 Induction (EC50) ~42.5 µM~31.2 µMHepaRG (mRNA Fold Change)
UGT1A1 Induction (Emax) 4.8-fold at 100 µM4.1-fold at 100 µMHepaRG (mRNA Fold Change)
GABA_A Potentiation (Emax) 35% (Weak Modulator)88% (Strong Modulator)HEK293 Patch-Clamp (Chloride Current)
Cytotoxicity (IC50) > 500 µM> 500 µMHepG2 (ATP-based Cell Viability)
Clinical Phenotype Anticonvulsant, Non-hypnoticAnticonvulsant, HypnoticIn Vivo Observation

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for Sodium 5,5-Diethyl-1-phenylbarbiturate (Phetharbital Sodium)

Executive Summary Sodium 5,5-diethyl-1-phenylbarbiturate (the sodium salt of phetharbital, CAS 357-67-5) is a highly substituted barbiturate derivative historically utilized for its anticonvulsant and sedative properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 5,5-diethyl-1-phenylbarbiturate (the sodium salt of phetharbital, CAS 357-67-5) is a highly substituted barbiturate derivative historically utilized for its anticonvulsant and sedative properties . Synthesizing the sodium salt of this compound is critical for enhancing its aqueous solubility, a prerequisite for pharmacological formulation and bioavailability.

This application note details a self-validating, high-yield synthetic protocol. Rather than attempting to isolate the sodium salt directly from the crude reaction mixture—which often leads to contamination with excess base and unreacted precursors—this protocol employs a two-stage strategy. First, the barbiturate core is synthesized and isolated as a purified free acid. Second, a controlled salification yields the analytical-grade sodium salt.

Mechanistic Rationale & Experimental Design

The synthesis relies on the base-catalyzed condensation of diethyl 2,2-diethylmalonate with N-phenylurea . As a Senior Application Scientist, it is vital to understand the causality behind the specific reagents and conditions chosen for this workflow:

  • Choice of Base (Sodium Ethoxide): We strictly use sodium ethoxide (NaOEt) in absolute ethanol. Using a different alkoxide, such as sodium methoxide, would cause transesterification of the diethyl ester, leading to a complex mixture of methyl and ethyl esters and unpredictable reaction kinetics.

  • Stoichiometry of the Base (2.0 Equivalents): The condensation requires two full equivalents of NaOEt relative to the urea . The first equivalent deprotonates the urea nitrogen to initiate the nucleophilic acyl substitution. The second equivalent deprotonates the acyclic ureide intermediate, facilitating intramolecular ring closure. Furthermore, the resulting barbituric acid is highly acidic (pKa ~7.5) and immediately consumes base to form the sodium salt, driving the equilibrium forward.

  • Rigorous Exclusion of Water: Absolute ethanol and flame-dried glassware are mandatory. Trace moisture will react with NaOEt to form sodium hydroxide (NaOH), which rapidly saponifies the diethyl 2,2-diethylmalonate into its unreactive dicarboxylic acid form, killing the yield.

Mechanism NPU N-phenylurea Base1 Deprotonation by NaOEt NPU->Base1 Nuc1 Urea Anion (Nucleophile) Base1->Nuc1 Tetra1 Tetrahedral Intermediate 1 Nuc1->Tetra1 Attack on carbonyl Ester Diethyl 2,2-diethylmalonate Ester->Tetra1 Acyclic Acyclic Ureide Intermediate (- EtOH) Tetra1->Acyclic Elimination Base2 Deprotonation by NaOEt Acyclic->Base2 Tetra2 Tetrahedral Intermediate 2 (Ring Closure) Base2->Tetra2 Intramolecular attack Product Phetharbital Sodium Anion (- EtOH) Tetra2->Product Elimination

Figure 1: Mechanistic pathway of the base-catalyzed condensation forming the barbiturate core.

Quantitative Data & Reagent Stoichiometry

Table 1: Reagent Stoichiometry for 0.10 Mol Scale Synthesis

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Diethyl 2,2-diethylmalonate216.271.021.6 gCarbonyl electrophile
N-Phenylurea136.151.013.6 gDinucleophile
Sodium Metal (Freshly cut)22.992.04.6 gBase precursor
Absolute Ethanol (Anhydrous)46.07Solvent150 mLSolvent / Proton source
6M Hydrochloric Acid-Excess~35 mLAcidifying agent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process quality control (QC) checks are embedded to ensure the success of each phase before proceeding.

Phase 1: Anhydrous Condensation
  • Preparation of Alkoxide: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon balloon, add 150 mL of absolute ethanol. Carefully add 4.6 g of freshly cut sodium metal in small pieces.

    • QC Check: Wait until hydrogen gas evolution completely ceases and the sodium is entirely dissolved, confirming the quantitative formation of NaOEt.

  • Addition of Reagents: Add 13.6 g of N-phenylurea to the alkoxide solution. Stir for 15 minutes at room temperature to ensure complete deprotonation. Dropwise, add 21.6 g of diethyl 2,2-diethylmalonate via a syringe.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) for 7 hours .

    • QC Check: The reaction is proceeding correctly if a thick white precipitate (the crude sodium salt of the barbiturate) begins to form in the boiling ethanol.

Phase 2: Isolation of the Free Acid (Phetharbital)
  • Solvent Removal: Cool the flask to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the ethanol.

  • Aqueous Quench & Wash: Dissolve the viscous residue in 200 mL of ice-cold distilled water. Extract the aqueous layer with diethyl ether (2 × 50 mL).

    • QC Check: Perform a TLC (Hexane:EtOAc 7:3) on the ether layer. Discard the ether layer once you confirm it contains the unreacted non-polar ester.

  • Acidification: Place the aqueous layer in an ice bath. Slowly add 6M HCl dropwise under vigorous stirring until the solution reaches a strict pH of 2.0.

    • QC Check: A dense white precipitate of 5,5-diethyl-1-phenylbarbituric acid will crash out. Check the pH with indicator paper to ensure complete protonation.

  • Purification: Filter the solid under vacuum. Wash with copious amounts of cold water. Recrystallize the crude product from hot aqueous ethanol (1:1). Dry in a vacuum oven at 60 °C to constant weight.

Phase 3: Controlled Salification
  • Titration: Accurately weigh the purified phetharbital free acid (MW = 260.29 g/mol ). Suspend the solid in 50 mL of absolute ethanol.

  • Neutralization: Add exactly 1.00 molar equivalent of a standardized ethanolic sodium ethoxide solution (or 1.00 M aqueous NaOH if water is acceptable for your drying capabilities). Stir until the suspension becomes a completely clear solution, indicating the formation of the soluble sodium salt.

  • Isolation: Evaporate the solvent under reduced pressure. Wash the resulting white powder with cold anhydrous diethyl ether and dry under high vacuum for 24 hours to yield analytical-grade sodium 5,5-diethyl-1-phenylbarbiturate.

Workflow Step1 Phase 1: NaOEt Preparation (Na metal + Abs. EtOH) Step2 Phase 2: Condensation (Diethyl diethylmalonate + N-phenylurea) Step1->Step2 Reflux 7h Step3 Phase 3: Acidification & Isolation (HCl addition, Precipitation) Step2->Step3 Evaporate & wash Step4 Phase 4: Recrystallization (Aqueous EtOH) Step3->Step4 Filter crude acid Step5 Phase 5: Sodium Salt Formation (Titration with NaOH/EtOH) Step4->Step5 Purified free acid Step6 Pure Sodium Phetharbital (Lyophilization) Step5->Step6 Solvent removal

Figure 2: Five-phase experimental workflow for the synthesis and isolation of sodium phetharbital.

Troubleshooting & Optimization

Table 2: Common Failure Modes and Corrective Actions

ObservationMechanistic CauseCorrective Action
No precipitate during reflux Moisture in the ethanol led to ester saponification, halting cyclization.Ensure absolute ethanol is strictly anhydrous; flame-dry all glassware under argon.
Low yield of free acid Incomplete cyclization due to insufficient base driving the equilibrium.Verify exactly 2.0+ equivalents of clean Na metal were used to generate the ethoxide.
Oily residue upon acidification Presence of unreacted ester or mono-condensation intermediate.Increase ether washing volumes prior to acidification; ensure pH is strictly 2.0.
Discoloration of final salt Oxidation of the phenyl ring or trace organic impurities.Recrystallize the free acid with activated charcoal before attempting salification.
Application

Quantitative HPLC Method Development and Validation for Sodium 5,5-Diethyl-1-phenylbarbiturate

Introduction & Pharmacological Context Sodium 5,5-diethyl-1-phenylbarbiturate (commonly known as Phetharbital Sodium) is a specialized barbiturate derivative utilized in pharmacological research as a sedative and anticon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Sodium 5,5-diethyl-1-phenylbarbiturate (commonly known as Phetharbital Sodium) is a specialized barbiturate derivative utilized in pharmacological research as a sedative and anticonvulsant. Unlike traditional barbiturates such as barbital or phenobarbital, phetharbital features a phenyl substitution at the N-1 position. This structural modification alters its lipophilicity, pKa, and UV absorption profile.

Accurately quantifying this compound in biological matrices or pharmaceutical formulations requires a highly specific High-Performance Liquid Chromatography (HPLC) method. This application note details a robust, self-validating analytical protocol, explaining the physicochemical causality behind every method development decision to ensure reproducible, high-fidelity data.

Method Development Strategy: The "Why"

To build a method that is not merely functional but analytically rigorous, we must design our chromatographic parameters around the specific molecular traits of phetharbital [1].

Analyte Physicochemistry & pH Control

Phetharbital lacks an N-H bond at the 1-position but retains a weakly acidic imide proton at the N-3 position, yielding a pKa of approximately 7.5. When the sodium salt is dissolved in aqueous solutions, it raises the local pH. If the mobile phase pH is not strictly controlled, the analyte will exist in a dynamic equilibrium of ionized and un-ionized states, leading to severe peak tailing and shifting retention times.

The Solution: The mobile phase is buffered to pH 3.5 using 20 mM ammonium formate. Operating 4 pH units below the pKa forces the equilibrium entirely to the neutral, free-acid form, ensuring sharp, symmetrical peaks and reproducible reversed-phase retention [2].

Stationary Phase Selection: Exploiting π−π Interactions

While standard C18 columns rely purely on hydrophobic dispersive forces, phetharbital possesses an N-1 phenyl ring. By selecting a Phenyl-Hexyl stationary phase , we introduce π−π electron interactions between the column chemistry and the analyte's aromatic ring. This orthogonal retention mechanism provides superior resolution from non-aromatic endogenous matrix interferences compared to traditional alkyl phases. Furthermore, using an end-capped column prevents secondary interactions between the analyte's imide nitrogen and residual surface silanols.

Self-Validating Extraction Chemistry

To ensure the protocol is self-validating, Barbital is introduced as an Internal Standard (IS) prior to extraction. Because Barbital shares the core barbituric acid backbone but lacks the bulky N-1 phenyl ring, it elutes earlier than phetharbital, preventing co-elution. Tracking the IS peak area across injections immediately validates extraction recovery and flags any autosampler inconsistencies [3].

Experimental Protocols

Reagents & Materials
  • Analyte: Sodium 5,5-diethyl-1-phenylbarbiturate (Reference Standard, >99% purity).

  • Internal Standard (IS): Barbital (200 µg/mL in methanol).

  • Solvents: HPLC-Grade Acetonitrile, Dichloromethane, and Ultrapure Water (18.2 MΩ·cm).

  • Buffers: 20 mM Ammonium Formate (adjusted to pH 3.5 with formic acid); 0.5 M Phosphate Buffer (pH 5.5).

Sample Preparation Workflow

Causality Note: Buffering the plasma to pH 5.5 ensures that >99% of the phetharbital sodium is converted into its un-ionized free acid form. This highly lipophilic state allows for near-quantitative partitioning into the dichloromethane during Liquid-Liquid Extraction (LLE), while polar plasma proteins are left in the aqueous waste.

SamplePrep A Plasma Sample (0.5 mL) B Add Internal Standard (Barbital, 200 µg/mL) A->B C Add Phosphate Buffer (pH 5.5, 0.5 mL) B->C D Liquid-Liquid Extraction (Dichloromethane, 5 mL) C->D E Centrifuge & Separate Organic Layer D->E F Evaporate to Dryness Under N2 Stream E->F G Reconstitute in Mobile Phase (0.2 mL) & Inject F->G

Fig 1. Liquid-liquid extraction (LLE) workflow for phetharbital sodium.

Chromatographic Conditions
ParameterSpecification
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Program Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection UV at 214 nm (Captures amide backbone for max sensitivity)

Method Validation (ICH Q2(R1) Guidelines)

The method was validated for linearity, sensitivity, precision, and accuracy in accordance with standard pharmaceutical guidelines. The use of the Barbital internal standard ensures that matrix effects and extraction losses are mathematically normalized.

Table 1: Linearity and Sensitivity

ParameterResult
Linear Range 0.5 - 100 µg/mL
Correlation Coefficient (R²) > 0.9995
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)
Limit of Quantification (LOQ) 0.50 µg/mL (S/N > 10)

Table 2: Precision and Accuracy (n=6 per level)

Concentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low (1.0 µg/mL) 2.12.898.5 ± 1.2
Medium (50 µg/mL) 1.41.9100.2 ± 0.8
High (100 µg/mL) 0.91.299.7 ± 0.5

Troubleshooting & Peak Shape Optimization

If system suitability criteria (Resolution > 2.0, Tailing Factor < 1.5) fail, the root cause is almost always related to the ionization state of the barbiturate ring or secondary silanol interactions. Follow the diagnostic logic below to restore method integrity.

Troubleshooting Start Evaluate Peak Shape & Retention Factor Tailing Peak Tailing Observed? (Asymmetry > 1.5) Start->Tailing Check_pH Check Mobile Phase pH Is pH > 4.0? Tailing->Check_pH  Yes Validate Proceed to ICH Validation Tailing->Validate  No Adjust_pH Lower pH to 3.5 (Ensure full protonation) Check_pH->Adjust_pH  Yes Check_Column Check Column Chemistry Use End-Capped Phenyl-Hexyl Check_pH->Check_Column  No Adjust_pH->Start Check_Column->Start

Fig 2. Diagnostic workflow for resolving barbiturate chromatographic issues.

References

  • Title: Phetharbital | C14H16N2O3 | CID 9650 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Title: High Performance Liquid Chromatographic Method for Quantitating Barbiturates Source: Society of Forensic Toxicologists (SOFT) URL:[Link]

  • Title: Clarke's Analysis of Drugs and Poisons Source: Pharmaceutical Press / National Academic Digital Library URL:[Link]

Method

Application Note: Sodium 5,5-Diethyl-1-Phenylbarbiturate (Phetharbital Sodium) Administration in Murine Models

Introduction & Pharmacological Rationale Sodium 5,5-diethyl-1-phenylbarbiturate, commonly designated as phetharbital sodium, is a highly specialized barbiturate derivative[1]. While structurally related to phenobarbital,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Sodium 5,5-diethyl-1-phenylbarbiturate, commonly designated as phetharbital sodium, is a highly specialized barbiturate derivative[1]. While structurally related to phenobarbital, phetharbital possesses a distinct pharmacological profile: it exhibits potent anticonvulsant and hepatic enzyme-inducing capabilities but is virtually devoid of the profound sedative and hypnotic effects characteristic of traditional barbiturates[1][2].

For researchers and drug development professionals, this makes phetharbital an exceptional tool compound. It allows for the in vivo investigation of cytochrome P450 (CYP450) induction, drug-drug interactions (DDIs), and seizure susceptibility in murine models without the confounding physiological variables of severe central nervous system (CNS) depression, hypothermia, or respiratory suppression[3][4].

The sodium salt form (CAS 59960-26-8) is specifically utilized for in vivo murine studies due to its superior aqueous solubility compared to the free acid, permitting precise volumetric dosing via intraperitoneal (I.P.) or oral gavage (P.O.) routes[5].

Mechanistic Pathway & Workflow

To design a robust experimental model, one must understand the causality behind the compound's pharmacodynamics. Upon administration, phetharbital sodium is rapidly absorbed into the systemic circulation. In the liver, it functions as an indirect activator of nuclear receptors—specifically the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR)—which drives the robust transcriptional upregulation of CYP enzymes (e.g., CYP2B10, CYP3A11)[3][6]. Concurrently, it crosses the blood-brain barrier to allosterically modulate GABA_A receptors, prolonging chloride channel opening to exert anticonvulsant efficacy[1][4].

G A Phetharbital Sodium Administration (I.P. / P.O.) B Systemic Absorption & Hepatic Portal Delivery A->B C Hepatocyte Entry B->C E GABA-A Receptor Modulation (CNS) B->E D Activation of Nuclear Receptors (CAR / PXR) C->D F Upregulation of CYP450 (CYP2B10, CYP3A11) D->F G Anticonvulsant Efficacy (Without Hypnosis) E->G H Altered Xenobiotic Metabolism (DDI Models) F->H

Figure 1: Mechanistic pathway of phetharbital-induced hepatic enzyme induction and CNS modulation.

Quantitative Data & Route Selection

The choice of administration route directly dictates the pharmacokinetic absorption profile and the success of the experimental endpoint. I.P. injection is optimal for hepatic enzyme induction due to first-pass mesenteric absorption[7], whereas P.O. administration is preferred for translational DDI profiling.

Table 1: Pharmacokinetic & Dosing Parameters for Phetharbital Sodium in Mice
ParameterIntraperitoneal (I.P.)Oral Gavage (P.O.)Rationale / Causality
Typical Dose Range 25 – 100 mg/kg50 – 150 mg/kgHigher P.O. doses compensate for potential gastric degradation and incomplete absorption.
Vehicle 0.9% Sterile Saline0.9% Saline or 0.5% CMCThe sodium salt is highly water-soluble; saline ensures physiological isotonicity[5].
Onset of Action 10 – 15 minutes30 – 45 minutesI.P. bypasses gastric emptying, providing rapid systemic entry.
Primary Application CYP450 Induction[3], Toxicity Mitigation[7]Anticonvulsant screening, Chronic DDI modelsI.P. ensures immediate hepatic exposure; P.O. mimics clinical oral intake.
LDLo (Murine) ~300 mg/kg[8]>400 mg/kgToxicity threshold dictates maximum safe dosing limits to prevent lethal overdose.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness and reproducibility, the following protocols integrate mechanistic causality and self-validating checkpoints.

Protocol A: Intraperitoneal (I.P.) Administration for Hepatic CYP450 Induction

Objective: To induce hepatic CYP2B10 and CYP3A11 expression for downstream xenobiotic metabolism assays[3].

Materials:

  • Phetharbital sodium powder (CAS 59960-26-8)[5]

  • 0.9% Sterile Sodium Chloride (Saline)

  • 27G to 30G sterile needles and 1 mL syringes

  • Adult male C57BL/6 mice (8-10 weeks old)

Step-by-Step Methodology:

  • Formulation: Dissolve phetharbital sodium in 0.9% sterile saline to achieve a concentration of 10 mg/mL.

    • Causality: Barbiturate sodium salts are inherently alkaline in solution. Ensure the formulation is freshly prepared to prevent precipitation. Do not buffer heavily with acidic agents, as this will precipitate the insoluble free acid form.

  • Dose Calculation: Calculate the injection volume based on a target dose of 50 mg/kg. For a standard 25 g mouse, the required dose is 1.25 mg, equating to an injection volume of 125 µL.

  • Animal Restraint: Secure the mouse using a firm scruff technique, exposing the ventral abdomen. Tilt the mouse so the head is angled downward at approximately 30 degrees.

    • Causality: This gravitational positioning causes the abdominal organs to shift cranially, drastically minimizing the risk of puncturing the intestines or liver during needle insertion.

  • Injection: Insert the needle at a 30-degree angle into the lower right quadrant of the abdomen.

    • Causality: The lower right quadrant is strictly chosen to avoid the cecum, which is anatomically situated in the lower left quadrant of the murine abdomen.

  • Administration: Aspirate the syringe slightly to ensure no fluid (blood or green/brown aspirate) enters the hub, confirming the needle is safely in the peritoneal cavity. Inject the solution smoothly over 2-3 seconds.

  • Self-Validation Checkpoint: 72 hours post-administration (following daily dosing), harvest the liver tissue. Perform a Western blot or RT-qPCR targeting CYP2B10. A successful administration and induction cascade should yield a >5-fold increase in CYP2B10 expression compared to vehicle-treated controls[3].

Protocol B: Oral Gavage (P.O.) for Anticonvulsant Profiling

Objective: To evaluate the non-hypnotic anticonvulsant efficacy of phetharbital prior to a chemically induced seizure challenge[1].

Step-by-Step Methodology:

  • Formulation: Prepare a 15 mg/mL solution of phetharbital sodium in 0.9% saline.

  • Gavage Preparation: Attach a reusable stainless steel or disposable plastic bulb-tipped gavage needle (20G or 22G) to a 1 mL syringe.

  • Measurement: Measure the gavage needle externally from the corner of the mouse's mouth to the xiphoid process to gauge the maximum safe insertion depth.

  • Administration: Restrain the mouse by the scruff, ensuring the head, neck, and torso are aligned in a straight, vertical plane. Gently insert the bulb tip into the mouth, sliding it over the tongue and down the esophagus.

    • Causality: Forcing the needle can cause fatal esophageal perforation or tracheal intubation. The needle should slide utilizing only gravity and gentle guidance. If resistance is met, withdraw and realign.

  • Delivery: Administer a volume of 100 µL (for a 25 g mouse, yielding a 60 mg/kg dose).

  • Self-Validation Checkpoint: Monitor the mouse in an open-field arena for 45 minutes post-gavage. Unlike phenobarbital, the subject should maintain a normal righting reflex, alert ambulation, and lack of ataxia, confirming the absence of severe hypnotic effects[2]. Once validated, proceed with the seizure-inducing agent (e.g., pentylenetetrazol or kainic acid)[9].

References

  • Source: nih.
  • Source: nextsds.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: rjptonline.
  • Source: nih.
  • Source: nih.
  • 357-67-5 CAS MSDS (phetharbital)

Sources

Application

Application Note: Preparation and Cell Culture Application of Sodium 5,5-Diethyl-1-phenylbarbiturate (Sodium Phetharbital)

Executive Summary & Mechanistic Rationale Sodium 5,5-diethyl-1-phenylbarbiturate (CAS: 59960-26-8), commonly referred to as sodium phetharbital, is the highly water-soluble sodium salt of phetharbital. In the realm of in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Sodium 5,5-diethyl-1-phenylbarbiturate (CAS: 59960-26-8), commonly referred to as sodium phetharbital, is the highly water-soluble sodium salt of phetharbital. In the realm of in vitro pharmacology and toxicology, traditional barbiturates like phenobarbital are widely used to induce cytochrome P450 (CYP450) enzymes. However, their potent activation of GABA_A receptors introduces confounding neuropharmacological variables [1].

Sodium phetharbital circumvents this issue. It is a non-hypnotic, non-sedative barbiturate derivative that retains powerful hepatic enzyme-inducing properties without significant neuro-receptor activation [2]. In cell culture models—such as primary human hepatocytes or HepaRG cells—it acts as a potent activator of the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR). This activation leads to the heterodimerization with the Retinoid X Receptor (RXR) and subsequent transcription of CYP450s (e.g., CYP3A4, CYP2B6) and Phase II enzymes like Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

Mechanism Phe Sodium Phetharbital (Non-sedative) PXR PXR / CAR Activation Phe->PXR Binds/Activates RXR RXR Heterodimerization PXR->RXR Nuclear Translocation DNA Response Elements (ER6, PXRE) RXR->DNA Binds Promoter CYP CYP450 & UGT Expression DNA->CYP Gene Transcription

Mechanism of sodium phetharbital-mediated CYP450 and UGT enzyme induction via PXR/CAR.

Physicochemical Profiling & Causality of Handling

To ensure experimental reproducibility, researchers must understand the causality behind the formulation choices for barbiturate salts.

  • The Solubility-pH Paradox: Barbiturates in their free acid form are poorly soluble in water. Utilizing the sodium salt drastically increases aqueous solubility, allowing for the preparation of high-concentration aqueous stocks (up to 100 mM). However, aqueous solutions of barbiturate sodium salts are inherently alkaline (pH 9.0–10.5).

  • Precipitation Risk: Do not attempt to neutralize the pH of the concentrated aqueous stock with HCl. Dropping the pH below the compound's pKa will cause the immediate precipitation of the insoluble free acid. The buffering capacity of standard cell culture media (e.g., HEPES/Bicarbonate) will easily neutralize the small volume of stock added during the final dilution (e.g., 1:1000) without crashing the drug out of solution.

  • Hydrolytic Degradation: At an elevated pH, the pyrimidinetrione ring is susceptible to base-catalyzed hydrolysis over time. Therefore, aqueous stocks must never be autoclaved (which accelerates thermal degradation) and should be prepared fresh or immediately frozen. For extended shelf-life, anhydrous Dimethyl Sulfoxide (DMSO) is the preferred solvent.

Quantitative Formulation Data

Table 1: Physicochemical Properties

Property Specification
Chemical Name Sodium 5,5-diethyl-1-phenylbarbiturate
Synonyms Sodium phetharbital, Phenetharbital sodium
CAS Number 59960-26-8 (Sodium salt); 357-67-5 (Free acid)
Molecular Weight ~282.27 g/mol
Solubility Freely soluble in water (>50 mg/mL); Soluble in DMSO

| Storage (Solid) | Room temperature or 4°C, desiccated (Hygroscopic) |

Table 2: Stock Solution Preparation (Volumes for 10 mL Stock)

Desired Concentration Solvent Mass Required Storage Shelf Life
100 mM Sterile ddH₂O 282.27 mg -20°C to -80°C 1–2 months

| 250 mM | Anhydrous DMSO | 705.68 mg | -20°C | > 6 months |

Self-Validating Preparation Protocols

Method A: Preparation of 100 mM Aqueous Stock Solution

Use this method if your cell culture model is highly sensitive to DMSO toxicity.

  • Weighing: In a low-humidity environment, weigh exactly 282.27 mg of sodium phetharbital powder. Causality: The sodium salt is hygroscopic; prolonged exposure to ambient humidity will alter the effective molecular weight and dilute the final concentration.

  • Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 9.5 mL of endotoxin-free, cell-culture grade ddH₂O. Vortex vigorously until completely dissolved.

  • Volume Adjustment: Bring the final volume to exactly 10.0 mL with ddH₂O.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter inside a biosafety cabinet. Causality: PES membranes possess extremely low drug-binding characteristics, ensuring the concentration remains at 100 mM post-filtration.

  • Aliquot & Storage: Aliquot into sterile, single-use microcentrifuge tubes (e.g., 100 µL/tube) and freeze immediately at -20°C. Causality: Single-use aliquots prevent freeze-thaw cycles that accelerate ring hydrolysis.

Method B: Preparation of 250 mM DMSO Stock Solution

Use this method for long-term storage and high-throughput screening.

  • Dissolution: Weigh 705.68 mg of sodium phetharbital and dissolve in 9.5 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Volume Adjustment: Bring the final volume to 10.0 mL with DMSO.

  • Sterile Filtration: Filter using a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter. Causality: PES and standard nitrocellulose filters will dissolve in pure DMSO, ruining the stock and contaminating the sample with polymers.

  • Storage: Aliquot and store at -20°C. DMSO stocks are highly stable against hydrolysis.

Cell Culture Application: Hepatocyte Enzyme Induction Assay

To ensure this protocol acts as a self-validating system , it includes built-in quality control checkpoints to verify hepatocyte competence and rule out cytotoxicity.

  • Cell Equilibration: Plate primary human hepatocytes in a collagen-coated 96-well plate using Williams' E Medium supplemented with dexamethasone and insulin. Allow 48 hours for monolayer formation and recovery.

  • Treatment Preparation: Thaw the sodium phetharbital stock immediately prior to use. Dilute the stock into the culture medium to achieve final concentrations of 0.1 mM, 0.5 mM, and 1.0 mM.

    • Validation Check: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% (v/v) to prevent solvent-induced CYP suppression.

  • Positive Control Inclusion: Include a well treated with 10 µM Rifampicin (a known potent PXR agonist/CYP3A4 inducer) to validate the metabolic responsiveness of the specific hepatocyte lot.

  • Incubation: Replace the media on the hepatocytes with the drug-containing media. Incubate at 37°C, 5% CO₂ for 48 to 72 hours. Refresh the drug-containing media every 24 hours.

  • Endpoint Validation (Viability): Before lysing cells for mRNA or adding probe substrates, perform an ATP-based viability assay (e.g., CellTiter-Glo) on a parallel replicate plate. Causality: Apparent down-regulation or lack of induction can be an artifact of compound-induced cytotoxicity. Viability must be >80% compared to the vehicle control.

  • Downstream Analysis: Harvest cells at 48 hours for RT-qPCR analysis of CYP3A4/CYP2B6 mRNA, or incubate with probe substrates (e.g., Midazolam) at 72 hours for LC-MS/MS quantification of enzyme activity.

Workflow A Sodium Phetharbital (Powder) B Dissolve in sterile ddH2O or anhydrous DMSO A->B Weigh & Mix C Sterile Filtration (0.22 µm PES/PTFE) B->C Aqueous only D Aliquot & Freeze (-20°C to -80°C) C->D Prevent hydrolysis E Dilute in Culture Media (0.1 - 1.0 mM final) D->E Thaw immediately prior to use F Hepatocyte Treatment (48 - 72 hours) E->F Enzyme Induction

Workflow for the preparation and application of sodium phetharbital stock solutions.

References

  • Kuntzman R, Jacobson M, Levin W, Conney AH. (1968). "Stimulatory effect of N-phenylbarbital (phetharbital) on cortisol hydroxylation in man." Biochemical Pharmacology, 17(4), 565-571. Available at: [Link]

  • Hunter J, Thompson RPH, Rake MO, Williams R. (1971). "Controlled trial of phetharbital, a non-hypnotic barbiturate, in unconjugated hyperbilirubinaemia." British Medical Journal, 2(5760), 497-499. Available at: [Link]

Method

Application Note: Comprehensive Mass Spectrometry Analysis of Sodium 5,5-Diethyl-1-Phenylbarbiturate Metabolites

Executive Summary Sodium 5,5-diethyl-1-phenylbarbiturate (commonly known as phetharbital sodium or pyrimithate) is a unique barbiturate derivative characterized by an N-phenyl substitution. This structural modification s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 5,5-diethyl-1-phenylbarbiturate (commonly known as phetharbital sodium or pyrimithate) is a unique barbiturate derivative characterized by an N-phenyl substitution. This structural modification significantly alters its lipophilicity, volume of distribution, and metabolic fate compared to traditional unsubstituted barbiturates[1]. In biological matrices, the parent compound undergoes extensive hepatic biotransformation. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed for the quantitative profiling of phetharbital and its Phase I/II metabolites in complex biological matrices, ensuring high analytical confidence for pharmacokinetic and forensic applications.

Metabolic Pathways & Biotransformation Context

Understanding the metabolic cascade of phetharbital is a prerequisite for designing a targeted mass spectrometry assay. Barbiturates are primarily metabolized via hepatic cytochrome P450 (CYP) enzymes. For phetharbital, the biotransformation involves two distinct Phase I oxidation pathways, followed by Phase II conjugation:

  • Aliphatic Hydroxylation : Oxidation of the C5-diethyl groups yields 5-ethyl-5-(1-hydroxyethyl)-1-phenylbarbituric acid.

  • Aromatic Hydroxylation : Para-hydroxylation of the N1-phenyl ring produces 5,5-diethyl-1-(4-hydroxyphenyl)barbituric acid.

  • Phase II Conjugation : Both hydroxylated metabolites are rapidly conjugated by UDP-glucuronosyltransferases (UGTs) to form highly polar, water-soluble O-glucuronides, which are excreted renally.

Metabolism Parent Sodium 5,5-diethyl-1-phenylbarbiturate (Phetharbital) Phase1A Aliphatic Hydroxylation (CYP450) Parent->Phase1A Phase I Phase1B Aromatic Hydroxylation (CYP450) Parent->Phase1B Phase I Met1 5-ethyl-5-(hydroxyethyl)- 1-phenylbarbituric acid Phase1A->Met1 Met2 5,5-diethyl-1- (4-hydroxyphenyl)barbituric acid Phase1B->Met2 Phase2A Glucuronidation (UGT) Met1->Phase2A Phase II Phase2B Glucuronidation (UGT) Met2->Phase2B Phase II Conj1 O-Glucuronide Conjugate Phase2A->Conj1 Conj2 O-Glucuronide Conjugate Phase2B->Conj2

Figure 1: Hepatic biotransformation pathways of phetharbital into Phase I and Phase II metabolites.

Analytical Rationale (The "Why")

To establish a trustworthy and self-validating protocol, every experimental choice must be grounded in the physicochemical properties of the analytes.

  • Ionization Strategy (Negative ESI) : The pyrimidinetrione core of phetharbital and its metabolites exhibits a weakly acidic nature (pKa ~7.5–8.0). Consequently, electrospray ionization in negative mode (ESI-) is highly efficient, as the molecules readily deprotonate to form stable [M−H]− precursor ions[2][3].

  • Sample Preparation (Enzymatic Hydrolysis + MAX SPE) : Phase II glucuronides mask the true concentration of Phase I metabolites. While some high-throughput methods skip hydrolysis[3], quantifying the total metabolic pool requires β-glucuronidase treatment. Following cleavage, Mixed-mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) is utilized. MAX sorbents exploit the acidic nature of the barbiturate ring, allowing neutral and basic matrix interferences (like urinary phospholipids) to be washed away before specifically eluting the target analytes[4].

Workflow Sample 1. Biological Sample (Urine/Plasma Matrix) Hydrolysis 2. Enzymatic Hydrolysis (β-Glucuronidase) Sample->Hydrolysis Cleave Phase II conjugates Extraction 3. Solid-Phase Extraction (SPE) (Mixed-mode Anion Exchange) Hydrolysis->Extraction Isolate acidic metabolites LC 4. UHPLC Separation (C18 Column, Gradient Elution) Extraction->LC Reconstitute & Inject MS 5. Tandem Mass Spectrometry (Negative ESI, MRM Mode) LC->MS Chromatographic resolution Data 6. Data Analysis (Quantitation & Validation) MS->Data Peak integration

Figure 2: End-to-end LC-MS/MS analytical workflow for barbiturate metabolite extraction and quantitation.

Step-by-Step Experimental Protocols

Reagents and Materials
  • Solvents : LC-MS grade Water, Acetonitrile (ACN), and Methanol (MeOH).

  • Additives : Formic acid (FA) and Ammonium Acetate (NH₄OAc).

  • Enzyme : β-Glucuronidase (e.g., from H. pomatia, ≥100,000 units/mL).

  • Consumables : MAX SPE cartridges (30 mg/1 mL).

  • Internal Standard (IS) : Phenobarbital-d5 (1 µg/mL in MeOH).

Enzymatic Hydrolysis
  • Aliquot 200 µL of the biological sample (urine or plasma) into a 1.5 mL microcentrifuge tube.

  • Spike with 20 µL of the Phenobarbital-d5 IS working solution. (Self-Validation: The IS corrects for subsequent extraction losses and matrix-induced ion suppression).

  • Add 50 µL of sodium acetate buffer (1 M, pH 5.0) and 10 µL of β-glucuronidase.

  • Vortex gently and incubate at 37°C for 2 hours to ensure total cleavage of O-glucuronide conjugates.

Solid-Phase Extraction (SPE) Cleanup
  • Conditioning : Pass 1 mL MeOH followed by 1 mL LC-MS water through the MAX cartridge to activate the sorbent.

  • Loading : Dilute the hydrolyzed sample with 500 µL of 2% ammonium hydroxide (NH₄OH) in water. Load onto the cartridge at a flow rate of 1 mL/min. (Causality: The basic pH ensures the barbiturates are fully deprotonated and strongly retained by the anion exchange sites).

  • Washing : Wash with 1 mL of 2% NH₄OH in water, followed by 1 mL of MeOH. This critical step removes salts, polar interferences, and neutral lipids.

  • Elution : Elute the acidic metabolites with 1 mL of 2% FA in MeOH. (Causality: The acidic environment neutralizes the analytes, releasing them from the MAX sorbent).

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (90% Water / 10% ACN).

LC-MS/MS Conditions
  • Analytical Column : Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm)[5].

  • Mobile Phase A : 5 mM Ammonium Acetate in Water (No acid added, preserving the deprotonated state for negative ESI).

  • Mobile Phase B : Acetonitrile.

  • Gradient Elution :

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear gradient to 90% B

    • 3.0 - 4.0 min: Hold at 90% B

    • 4.1 - 5.0 min: Re-equilibrate at 10% B

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

Quantitative Data Presentation

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for the detection of phetharbital and its primary metabolites in negative ESI mode.

AnalytePrecursor Ion [M−H]− (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (CE)Expected RT (min)
Phetharbital 259.1216.1188.1-15 V / -25 V2.85
Aliphatic Hydroxy-Phetharbital 275.1232.1204.1-18 V / -28 V2.10
Aromatic Hydroxy-Phetharbital 275.1232.1204.1-18 V / -28 V2.35
Phenobarbital-d5 (IS) 236.1193.1149.1-16 V / -26 V2.50

Note: The primary fragmentation pathway for barbiturates in negative mode involves the characteristic loss of cyanic acid (HNCO, 43 Da) from the pyrimidinetrione ring[2].

Field-Proven Insights & Troubleshooting

  • Resolving Isobaric Interferences : The aliphatic and aromatic hydroxylated metabolites of phetharbital are isobaric (both yield an [M−H]− of 275.1). Mass spectrometry alone cannot distinguish them. Chromatographic baseline resolution is mandatory. If co-elution occurs, flattening the gradient slope between 20% and 40% B is critical for achieving separation[5].

  • Mitigating Ion Suppression : Urine matrices contain high concentrations of endogenous salts. If early-eluting metabolites (like the aliphatic hydroxy variant) show signal depression, increase the initial hold time of the LC gradient (e.g., hold at 10% B for 1.0 min instead of 0.5 min) to divert polar salts to waste before the analytes elute into the MS source.

  • Autosampler Carryover : Barbiturates possess a known tendency for non-specific binding to autosampler needles and injection valves, leading to carryover in high-throughput settings[4]. Implement a highly organic, acidified strong needle wash (e.g., 50:50:0.1 MeOH:ACN:Formic Acid) and inject a double blank after the highest calibrator to validate the absence of carryover.

References

  • Ultrafast Analysis of Barbiturates in Urine by the Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System. Agilent Technologies. 4

  • Fast and simultaneous analysis of ethanol metabolites and barbiturates using the QTRAP® 4500 LC-MS/MS system. SCIEX. 2

  • Simultaneous Analysis of Alcohol Metabolites and Barbiturates without Enzymatic Hydrolysis by LC-MS/MS. Restek Resource Hub. 3

  • Analysis of Barbiturates in Urine by LC-MS/MS. Springer Nature Experiments. 5

  • Phetharbital | C14H16N2O3 | CID 9650. PubChem - NIH. 1

Sources

Application

Application Note: Sodium 5,5-Diethyl-1-phenylbarbiturate as an Internal Standard in Chromatographic Analysis of Barbiturates

Strategic Rationale & Scope In Therapeutic Drug Monitoring (TDM) and forensic toxicology, the precise quantification of barbiturates (e.g., phenobarbital, pentobarbital, secobarbital) is critical due to their narrow ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Scope

In Therapeutic Drug Monitoring (TDM) and forensic toxicology, the precise quantification of barbiturates (e.g., phenobarbital, pentobarbital, secobarbital) is critical due to their narrow therapeutic indices and potential for fatal toxicity. A robust quantitative assay requires an internal standard (IS) that mimics the physicochemical properties of the target analytes without interfering with the patient's endogenous profile.

Sodium 5,5-diethyl-1-phenylbarbiturate (the sodium salt of phetharbital) serves as an optimal IS. Because it is a non-hypnotic barbiturate derivative that is rarely prescribed in modern medicine, its baseline presence in clinical samples is effectively zero. This eliminates the risk of false-positive baseline interference commonly encountered when using other active pharmaceuticals as internal standards ().

Mechanistic Causality: Why This Internal Standard Works

The Principle of Self-Validating Extraction: Barbiturates are weak organic acids with pKa values ranging from 7.3 to 8.0. In biological matrices (plasma, serum, or urine), they exist in a dynamic equilibrium between ionized and unionized states. When the sample is acidified (pH < 5), sodium 5,5-diethyl-1-phenylbarbiturate is protonated into its free acid form (1-phenyl-5,5-diethylbarbituric acid). This structural shift dramatically increases its lipophilicity, allowing it to co-extract with target analytes into organic solvents (e.g., methylene chloride or ethyl acetate) during Liquid-Liquid Extraction (LLE) ()[1].

By spiking the IS into the raw sample at the very first step, the protocol becomes a self-validating system. Any volumetric errors during pipetting, evaporative losses during sample concentration, or matrix-induced ion suppression during Mass Spectrometry (MS) will affect the target analyte and the IS proportionally. Consequently, the ratio of the analyte's peak area to the IS's peak area remains strictly constant, ensuring absolute quantitative trustworthiness ()[2].

Quantitative Data Presentation

To design a robust HPLC or GC-MS method, analysts must understand the chromatographic behavior of the IS relative to the targets.

Table 1: Physicochemical and Chromatographic Parameters of Target Barbiturates vs. Internal Standard

CompoundpKaMolecular Weight (Free Acid)GC-MS Target Ion (m/z)*HPLC Relative Retention Time (RRT)**
Phenobarbital7.4232.24 g/mol 232, 204, 1460.85
Pentobarbital8.0226.27 g/mol 156, 141, 1970.92
Secobarbital7.9238.28 g/mol 168, 167, 1951.05
Phetharbital (IS) 7.5 260.30 g/mol 260, 232, 117 1.00 (Reference)

*Ions represent typical electron impact (EI) fragments after flash methylation ()[3]. **RRT based on a standard C18 reverse-phase column using an acetonitrile/water gradient.

Experimental Protocols

Protocol A: Sample Preparation & Liquid-Liquid Extraction (LLE)

Objective: Isolate barbiturates from protein-rich biological matrices while compensating for matrix effects.

  • IS Spiking: Aliquot 1.0 mL of the biological sample (plasma/urine) into a clean glass centrifuge tube. Immediately add 50 µL of the Sodium 5,5-diethyl-1-phenylbarbiturate working IS solution (10 µg/mL in methanol). Vortex for 10 seconds to equilibrate.

  • Acidification: Add 0.5 mL of 0.1 M Potassium Phosphate buffer (pH 4.4) to force the protonation of the barbiturates.

  • Extraction: Add 4.0 mL of an extraction solvent mixture (Methylene Chloride:Ethyl Acetate, 80:20 v/v).

  • Phase Separation: Cap the tube and mix on a rotary extractor for 10 minutes. Centrifuge at 3000 x g for 5 minutes to separate the aqueous (top) and organic (bottom) layers.

  • Concentration: Transfer the lower organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Protocol B: HPLC-UV Analysis

Objective: Quantify analytes using UV absorbance.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial HPLC mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid).

  • Injection: Inject 10 µL onto a C18 analytical column (150 mm x 4.6 mm, 5 µm).

  • Detection: Monitor absorbance at 214 nm. The IS will elute distinctly from phenobarbital and secobarbital, allowing for clear baseline resolution and precise area-ratio calculation ()[4].

Protocol C: GC-MS Analysis with Flash Methylation

Objective: High-specificity quantitation using mass spectrometry.

  • Derivatization: Reconstitute the dried extract in 50 µL of Ethyl Acetate and 50 µL of Trimethylanilinium hydroxide (TMAH) (0.2 M in methanol).

  • Injection: Inject 1 µL into the GC inlet (Temperature: 250°C). The intense heat of the injection port induces "flash methylation," converting the polar barbiturates into their highly volatile dimethyl derivatives[1].

  • MS Settings: Operate the MS in Selected Ion Monitoring (SIM) mode. Monitor the specific m/z values listed in Table 1 to calculate the Analyte/IS abundance ratio.

Process Visualizations

Workflow Start Biological Sample (Plasma/Urine) IS Add Internal Standard (Phetharbital Sodium) Start->IS Acidify Acidification (pH < 5) Protonation of Barbiturates IS->Acidify Extract Liquid-Liquid Extraction (Organic Phase) Acidify->Extract Split Split Workflow Extract->Split HPLC HPLC-UV/MS (Direct Injection) Split->HPLC GCMS GC-MS (TMAH Derivatization) Split->GCMS Quant Quantitation via Analyte/IS Ratio HPLC->Quant GCMS->Quant

Chromatographic workflow for barbiturate extraction and analysis using an internal standard.

IS_Mechanism Loss Sample Loss / Matrix Effects Analyte Target Analyte Signal Drops Loss->Analyte IS Internal Standard Signal Drops Loss->IS Ratio Analyte / IS Ratio Remains Constant Analyte->Ratio IS->Ratio

Mechanism of internal standard compensation ensuring quantitative trustworthiness.

References

  • Johnson, L., & Garg, U. (2010). Quantitation of Amobarbital, Butalbital, Pentobarbital, Phenobarbital, and Secobarbital in Urine, Serum, and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS). Springer Nature Experiments.[Link]

  • Chang, W. T., Smith, J., & Liu, R. H. (2002). Isotopic analogs as internal standards for quantitative GC/MS analysis. Journal of Forensic Sciences (PubMed).[Link]

  • Meatherall, R. C. (1997). GC/MS confirmation of barbiturates in blood and urine. Journal of Forensic Sciences (Semantic Scholar).[Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. UNODC Scientific Publications.[Link]

Sources

Method

Application Note: Electrophysiological Profiling of Sodium 5,5-Diethyl-1-phenylbarbiturate (Phetharbital Sodium)

Pharmacological and Mechanistic Overview Sodium 5,5-diethyl-1-phenylbarbiturate, commonly known as phetharbital sodium, is an N-substituted barbiturate derivative. Historically recognized for its clinical utility in trea...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological and Mechanistic Overview

Sodium 5,5-diethyl-1-phenylbarbiturate, commonly known as phetharbital sodium, is an N-substituted barbiturate derivative. Historically recognized for its clinical utility in treating hyperbilirubinemia and its anticonvulsant properties ( [1]), it has emerged as a highly specific pharmacological tool in cellular electrophysiology.

Unlike traditional 5,5-disubstituted barbiturates (e.g., pentobarbital) that cause profound sedation, the N1-phenyl substitution in phetharbital significantly diminishes its hypnotic activity ( [2]). This structural nuance allows researchers to decouple GABAergic anticonvulsant mechanisms from generalized central nervous system depression. Mechanistically, phetharbital acts as a positive allosteric modulator (PAM) at the GABA_A receptor. While benzodiazepines increase the frequency of channel opening, barbiturates bind to distinct transmembrane pockets to prolong the duration of the chloride ( Cl− ) channel's open state ( [3]).

Expertise Insight: Utilizing the sodium salt form of phetharbital is a deliberate experimental choice. It ensures rapid and complete dissolution in aqueous physiological buffers like Artificial Cerebrospinal Fluid (ACSF), completely eliminating the need for organic solvents like DMSO. DMSO is known to alter lipid bilayer mechanics and can independently skew baseline channel gating in sensitive patch-clamp assays.

Mechanism GABA GABA (Endogenous Agonist) Receptor GABA_A Receptor (Transmembrane Interface) GABA->Receptor Binds Orthosteric Site Phetharbital Phetharbital Sodium (N1-Phenyl Barbiturate) Phetharbital->Receptor Binds Allosteric Site Cl_Influx Chloride (Cl-) Influx (Prolonged Open State) Receptor->Cl_Influx Channel Gating

Mechanism of GABA_A receptor allosteric modulation by phetharbital sodium.

Comparative Modulator Kinetics

To contextualize phetharbital sodium within the broader landscape of GABA_A modulators, the following table summarizes the distinct electrophysiological signatures of major drug classes.

ModulatorChemical ClassPrimary Kinetic EffectHypnotic ActivityTypical in vitro EC50
Phetharbital Sodium N-substituted BarbiturateProlongs channel open durationWeak / Absent~50 - 100 µM
Phenobarbital 5,5-disubstituted BarbiturateProlongs channel open durationModerate~100 - 200 µM
Diazepam BenzodiazepineIncreases channel open frequencyStrong~0.1 - 1 µM

Experimental Workflow 1: Whole-Cell Patch-Clamp in Acute Brain Slices

Objective: To quantify the effect of phetharbital sodium on the decay kinetics ( τ ) of miniature inhibitory postsynaptic currents (mIPSCs).

Causality & Design Rationale: Recording mIPSCs isolates postsynaptic receptor kinetics from presynaptic network activity. By utilizing a cesium-based, high-chloride intracellular solution, potassium leak currents are blocked (improving space clamp), and the Cl− reversal potential is shifted to ~0 mV. This forces mIPSCs to manifest as large, easily quantifiable inward currents at a holding potential of -70 mV, maximizing the signal-to-noise ratio.

Self-Validation System: The protocol mandates a terminal application of a competitive antagonist. If the recorded currents do not completely ablate upon antagonist application, the data must be discarded due to non-GABAergic contamination.

Step-by-Step Protocol:
  • Slice Preparation: Prepare 300 µm acute coronal brain slices using a vibratome in ice-cold, sucrose-substituted ACSF to prevent excitotoxicity during slicing.

  • Incubation: Transfer slices to standard ACSF at 34°C for 30 minutes, then allow them to rest at room temperature for 1 hour to ensure receptor recovery.

  • Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with a high-chloride internal solution (e.g., 130 mM CsCl, 10 mM HEPES, 2 mM Mg-ATP).

  • Pharmacological Isolation: Perfuse the recording chamber with ACSF containing 1 µM Tetrodotoxin (TTX) to block voltage-gated sodium channels (preventing action potentials), alongside 10 µM DNQX and 50 µM APV to block excitatory AMPA and NMDA receptors, respectively.

  • Baseline Recording: Establish a whole-cell configuration and hold the cell at -70 mV. Record spontaneous mIPSCs for 5 minutes to establish a baseline decay time constant ( τ ).

  • Phetharbital Application: Wash in ACSF containing 100 µM phetharbital sodium. Record for 10 minutes. You should observe a significant prolongation of the mIPSC decay phase without a change in event frequency.

  • System Validation (Washout & Antagonism): Perfuse 10 µM Bicuculline (a competitive GABA_A antagonist). The complete cessation of mIPSCs validates that the phetharbital-modulated currents were exclusively mediated by GABA_A receptors.

Experimental Workflow 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: Structure-function mapping of the barbiturate binding pocket using exogenously expressed recombinant GABA_A receptors.

Causality & Design Rationale: Xenopus oocytes allow for precise stoichiometric control of receptor subunits (e.g., α1​β2​γ2​ ). Applying a sub-maximal concentration of GABA ( EC10​ ) is critical; it ensures the receptor is only partially activated, providing the maximum dynamic range to observe positive allosteric potentiation. If a saturating dose ( EC100​ ) were used, the channels would already be maximally open, masking phetharbital's modulatory effect (a ceiling effect).

TEVC cRNA 1. cRNA Microinjection (α1, β2, γ2 subunits into Oocyte) Incubate 2. Incubation (48-72h) (Receptor translation & trafficking) cRNA->Incubate Clamp 3. Two-Electrode Voltage Clamp (Hold at -60 mV in ND96) Incubate->Clamp GABA_EC10 4. GABA EC10 Application (Establish baseline current) Clamp->GABA_EC10 CoApp 5. Phetharbital + GABA (Measure current potentiation) GABA_EC10->CoApp Washout 6. Washout & Antagonism (Apply Picrotoxin to validate) CoApp->Washout

TEVC workflow for validating phetharbital-mediated receptor potentiation.

Step-by-Step Protocol:
  • cRNA Preparation & Injection: Synthesize capped cRNA for the desired GABA_A receptor subunits. Inject 50 nL of cRNA mixture (typically in a 1:1:1 ratio) into the vegetal pole of defolliculated Xenopus laevis oocytes.

  • Incubation: Incubate the injected oocytes in ND96 medium supplemented with gentamycin at 18°C for 48–72 hours to allow for protein translation and membrane trafficking.

  • Impalement: Place an oocyte in the recording chamber. Impale with two microelectrodes (0.5–2 MΩ resistance) filled with 3 M KCl. Voltage-clamp the membrane potential at -60 mV.

  • Baseline Establishment: Perfuse ND96 buffer until the holding current stabilizes. Apply GABA at an EC10​ concentration (determined via a prior dose-response curve, typically 1–5 µM) for 20 seconds to evoke a baseline inward chloride current. Wash for 3 minutes.

  • Phetharbital Co-application: Pre-apply 50 µM phetharbital sodium in ND96 for 30 seconds to allow membrane partitioning, followed immediately by a co-application of EC10​ GABA + 50 µM phetharbital sodium.

  • Data Analysis & Validation: Calculate the percentage potentiation of the peak current relative to the baseline EC10​ GABA response. Finally, apply 100 µM Picrotoxin (a non-competitive channel blocker) to ensure the recorded currents are entirely dependent on the ionophore pore integrity.

References

  • Controlled Trial of Phetharbital, a Non-hypnotic Barbiturate, in Unconjugated Hyperbilirubinaemia Source: The BMJ (British Medical Journal) URL:[Link]

  • phetharbital (Compound Profile) Source: DrugCentral URL:[Link]

  • Phetharbital | C14H16N2O3 | CID 9650 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Application

standard operating procedure for sodium 5,5-diethyl-1-phenylbarbiturate dosing

Application Note: In Vivo Dosing Protocol for Sodium 5,5-Diethyl-1-phenylbarbiturate in Hepatic Enzyme Induction Models Mechanistic Rationale & Experimental Design In preclinical pharmacokinetics, drug-drug interaction (...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Protocol for Sodium 5,5-Diethyl-1-phenylbarbiturate in Hepatic Enzyme Induction Models

Mechanistic Rationale & Experimental Design

In preclinical pharmacokinetics, drug-drug interaction (DDI) studies, and models of unconjugated hyperbilirubinemia, researchers frequently require a robust method to induce hepatic microsomal enzymes. While phenobarbital is the classical inducing agent, its profound central nervous system (CNS) depressant effects introduce severe physiological confounding variables in conscious animal models.

Sodium 5,5-diethyl-1-phenylbarbiturate (the sodium salt of phetharbital) is a non-hypnotic barbiturate derivative. It acts as a potent inducer of Cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) enzymes without causing sedation[1],[2]. By activating the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR), this compound upregulates target genes like CYP3A4, CYP2B, and UGT1A1[3]. This makes it an exceptional pharmacological tool for accelerating the clearance of xenobiotics and endogenous metabolites like bilirubin[1].

The Causality of Chemical Selection

A critical error in many study designs is the use of the parent acid, 5,5-diethyl-1-phenylbarbituric acid (phetharbital, CAS 357-67-5). The free acid forms thick, glittering plates with a high melting point (178°C) and is freely soluble only in hot alcohol or strong alkali[4]. Administering the free acid requires harsh co-solvents (e.g., DMSO, PEG-400, or Tween-80), which can independently inhibit or induce CYP450 activity, destroying the integrity of DDI studies.

By utilizing sodium 5,5-diethyl-1-phenylbarbiturate (CAS 59960-26-8) [5], researchers can achieve complete dissolution in physiological saline. This ensures the vehicle remains biologically inert, providing predictable pharmacokinetics without local tissue irritation or depot-effect precipitation.

G A Sodium 5,5-diethyl-1-phenylbarbiturate B Hepatocyte Uptake A->B C CAR / PXR Nuclear Receptor Activation B->C D Transcriptional Upregulation C->D E Cytochrome P450 (CYP450) D->E F UDP-Glucuronosyltransferase (UGT) D->F G Phase I Oxidation E->G H Phase II Glucuronidation F->H

Mechanism of hepatic enzyme induction by sodium 5,5-diethyl-1-phenylbarbiturate via CAR/PXR.

Quantitative Dosing Parameters

To achieve maximal, steady-state enzyme induction, de novo protein synthesis is required. A single dose is insufficient; transcriptional activation and subsequent translation require a sustained dosing window of 4 to 7 days[6].

Table 1: Physicochemical Properties & Formulation Parameters

ParameterValueCausality / Rationale
Compound Sodium 5,5-diethyl-1-phenylbarbiturateSodium salt ensures 100% aqueous solubility[5].
Parent Acid Phetharbital (CAS 357-67-5)Avoided due to requirement of CYP-modulating organic solvents[4].
Vehicle 0.9% Sterile Saline (pH 7.4)Physiological compatibility; zero interference with target hepatic enzymes.
Dosing Volume 5 - 10 mL/kgStandard physiological limits for Intraperitoneal (IP) or Oral (PO) administration in rodents.

Table 2: In Vivo Dosing Regimen for Hepatic Enzyme Induction

SpeciesRouteDose (mg/kg/day)DurationTarget Enzymes Induced
Mouse (e.g., C57BL/6)IP or PO30 - 504 - 5 DaysCYP3A, CYP2B, UGT1A1[6],[2]
Rat (e.g., Sprague-Dawley)IP or PO30 - 504 - 7 DaysCYP3A, CYP2B, UGT1A1[1]

Standard Operating Procedure (SOP)

This protocol integrates a self-validating system . Because basal CYP and UGT expression varies significantly between individual animals, establishing a baseline and confirming induction before proceeding to the primary experimental endpoint is critical for data trustworthiness.

Phase I: Formulation Preparation

Note: Barbiturate salts in aqueous solutions are susceptible to slow ring hydrolysis. Solutions must be prepared fresh daily.

  • Weighing: Accurately weigh the required amount of sodium 5,5-diethyl-1-phenylbarbiturate powder using an analytical balance.

  • Dissolution: Dissolve the powder in sterile 0.9% NaCl to achieve a final concentration of 5 mg/mL (for a 50 mg/kg dose delivered at 10 mL/kg).

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile, light-protected vial.

Phase II: In Vivo Administration & Baseline Establishment
  • Acclimation & Baseline (Day -1): House animals in metabolic cages for 24 hours prior to dosing. Collect baseline 24-hour urine. This allows each animal to serve as its own control, drastically increasing the statistical power of the induction validation.

  • Dosing (Days 1 to 4): Weigh animals daily to adjust the dosing volume accurately. Administer the 5 mg/mL solution via Intraperitoneal (IP) injection (using a 25G to 27G needle) or Oral Gavage (PO) at a dose of 50 mg/kg/day.

  • Observation: Monitor animals for 30 minutes post-dose. Unlike phenobarbital, animals should exhibit normal ambulatory behavior and lack of ataxia due to the non-hypnotic nature of the compound[1].

Phase III: Self-Validating Biomarker Assay

To guarantee the model is working without sacrificing the animal prematurely, utilize urinary 6β-hydroxycortisol as a non-invasive, in vivo index of mixed-function oxygenase (CYP3A) activity[7].

  • Post-Induction Collection (Day 4): Place animals back into metabolic cages immediately after the final dose and collect urine for 24 hours.

  • Quantification: Centrifuge urine at 10,000 x g for 5 minutes to remove debris. Analyze the supernatant for 6β-hydroxycortisol using a validated ELISA or LC-MS/MS assay.

  • Validation Criteria: A successful induction is defined as a ≥3-fold increase in the ratio of 6β-hydroxycortisol to total free cortisol compared to the Day -1 baseline[7].

Phase IV: Tissue Harvesting (If applicable)
  • Euthanasia (Day 5): Euthanize the animal via CO2 asphyxiation followed by cervical dislocation.

  • Perfusion: Immediately cannulate the portal vein and perfuse the liver with ice-cold PBS (pH 7.4) to remove blood, which contains hemoglobin that can interfere with downstream spectrophotometric CYP450 assays.

  • Microsome Isolation: Excise the liver, homogenize in a sucrose buffer, and perform differential ultracentrifugation (10,000 x g for 20 mins, followed by 100,000 x g for 60 mins) to isolate the microsomal fraction for ex vivo UGT1A1 or CYP450 activity assays.

References

  • Phenetharbital.
  • CAS Number List - 59960-26-8 (sodium 5,5-diethyl-1-phenylbarbitur
  • Recent Advances Barbitur
  • Toxicological Profile for White Phosphorus.
  • Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers?. Frontiers.
  • Assessment of urinary 6 beta-hydroxycortisol as an in vivo index of mixed-function oxygenase activity. SciSpace.
  • Germline genetic variants with implications for disease risk and therapeutic outcomes. NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aqueous Solubilization of Sodium 5,5-Diethyl-1-phenylbarbiturate

Welcome to the Formulation Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the physicochemical hurdles of formulating sodiu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the physicochemical hurdles of formulating sodium 5,5-diethyl-1-phenylbarbiturate (also known as sodium phetharbital).

While the sodium salt of this barbiturate derivative offers better initial solubility than its free acid counterpart, it is notoriously unstable in physiological environments. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve stable, high-concentration aqueous formulations.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my sodium 5,5-diethyl-1-phenylbarbiturate solution precipitate immediately upon dilution in physiological buffers (pH 7.4)? The Causality: Sodium 5,5-diethyl-1-phenylbarbiturate is the salt of a weak acid. The free acid form, 1-phenyl-5,5-diethylbarbituric acid, has a melting point of 178°C and exhibits exceptionally poor aqueous solubility [1]. When you introduce the sodium salt into a pH 7.4 buffer, the environmental pH drops below the drug's pKa (approximately 8.45). This thermodynamic shift forces the equilibrium toward the unionized, highly lipophilic free acid, causing immediate micro-precipitation[2]. The Solution: You must lower the dielectric constant of the medium using a cosolvent system or encapsulate the lipophilic moiety. Adding 10–20% v/v ethanol or propylene glycol suppresses precipitation by increasing the solubility limit of the unionized form.

Q2: I increased the formulation pH to 10.0 to maintain ionization and keep the drug dissolved, but I am observing a loss of active pharmaceutical ingredient (API) over time. What is happening? The Causality: You are trapped in the classic barbiturate pH-solubility versus pH-stability paradox. While a high pH (>9.0) ensures complete ionization of the ureide nitrogen, the excess hydroxide ions (OH⁻) act as nucleophiles. They attack the carbonyl carbons of the pyrimidine-2,4,6-trione core, leading to hydrolytic ring-opening and the irreversible formation of inactive malonuric acid derivatives. The Solution: Lower the pH to a chemically stable range (pH 7.5–8.0) and compensate for the loss of ionization-driven solubility by utilizing an inclusion complex, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Q3: How exactly does HP-β-cyclodextrin improve solubility without requiring an alkaline pH? The Causality: Cyclodextrins provide a host-guest system that enables a molecularly dispersed state of the drug without changing its covalent structure []. HP-β-CD features a hydrophilic exterior and a hydrophobic cavity. The hydrophobic 1-phenyl and 5,5-diethyl groups of phetharbital spontaneously enter this cavity via van der Waals forces. This shields the lipophilic regions from the aqueous bulk, dramatically increasing apparent solubility while allowing the solution pH to remain physiologically tolerable[4].

Part 2: Quantitative Data & Solubilization Strategies

The following table summarizes the expected performance of various solubilization strategies based on our laboratory benchmarks.

Solubilization StrategyMechanism of ActionApparent Solubility EnhancementStability ImpactPrimary Application
Aqueous Buffer (pH 7.4) Baseline ionization1x (Baseline)High precipitation riskControl / Reference
Alkaline Adjustment (pH > 9.5) Complete ionization of ureide nitrogen~50xHigh (Hydrolytic ring-opening)Short-term stock solutions
Cosolvency (20% Ethanol/PG) Decreases solvent dielectric constant~15x - 20xModerate (Risk of tissue irritation)Oral liquids, IV infusions
HP-β-CD Complexation (20% w/v) Hydrophobic cavity encapsulation~100x - 150xExcellent (Shields from hydrolysis)Parenteral & Ophthalmic

Note: The addition of water-miscible cosolvents to a cyclodextrin system can sometimes yield synergistic complexation efficacy, though this depends heavily on the intrinsic complexation constants [5].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Phase-Solubility Profiling (Higuchi-Connors Method)

Purpose: To determine the stoichiometric ratio and stability constant ( K1:1​ ) of the Phetharbital/HP-β-CD complex.

  • Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in a 0.1 M phosphate buffer (pH 7.4).

  • Saturation: Add an excess amount of sodium 5,5-diethyl-1-phenylbarbiturate (e.g., 50 mg) to 5 mL of each CD solution in sealed borosilicate glass vials.

  • Equilibration: Shake the vials on an orbital shaker at 150 rpm and 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove the undissolved free acid.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using HPLC-UV (detecting the phenyl chromophore at ~214 nm).

  • Analysis: Plot the molar concentration of dissolved drug (y-axis) versus HP-β-CD concentration (x-axis).

  • Self-Validation Check: A linear AL​ -type plot indicates a stable 1:1 complex. If the plot deviates into an AP​ (positive curvature) profile, this indicates higher-order stoichiometry (e.g., 1:2 complexation). If it shows an AN​ (negative curvature) profile, the cyclodextrin is self-aggregating; you must recalibrate your CD concentration range to stay within the linear thermodynamic window.

Protocol 2: Preparation of a Cosolvent-Stabilized Parenteral Formulation

Purpose: To formulate a stable, precipitation-resistant liquid dosage form for in vivo studies.

  • Initial Solubilization: Weigh 100 mg of sodium 5,5-diethyl-1-phenylbarbiturate. Dissolve the powder in 2.0 mL of absolute ethanol under gentle magnetic stirring.

  • Cosolvent Addition: Add 4.0 mL of Propylene Glycol (PG) and mix until optically homogeneous.

  • Aqueous Titration: Slowly add Sterile Water for Injection (WFI) dropwise while stirring, bringing the final volume to 10.0 mL.

  • pH Adjustment: Adjust the final pH to 8.2 using 0.1 N NaOH to balance solubility and hydrolytic stability.

  • Sterilization: Sterile filter the solution through a 0.22 µm PES membrane.

  • Self-Validation Check: Perform a dynamic light scattering (DLS) analysis on the final filtrate. A polydispersity index (PDI) > 0.3 or the presence of particles > 10 nm indicates invisible micro-precipitation, signaling that the cosolvent fraction must be increased before proceeding to animal models.

Part 4: Workflow & Mechanistic Visualizations

Workflow Start Formulation Issue: Precipitation or Degradation? Check_pH Check Solution pH Start->Check_pH Low_pH pH < 8.0 (Precipitation of Free Acid) Check_pH->Low_pH Dilution in physiological media High_pH pH > 9.0 (Hydrolytic Degradation) Check_pH->High_pH Alkaline adjustment Cosolvent Add Cosolvent (Ethanol/PG) Low_pH->Cosolvent Decrease polarity Cyclodextrin Add HP-β-CD (Inclusion Complex) Low_pH->Cyclodextrin Encapsulate lipophile Buffer Buffer to pH 8.0 - 8.5 High_pH->Buffer Lower pH Stable Stable Solubilized Formulation Cosolvent->Stable Cyclodextrin->Stable Buffer->Cyclodextrin Compensate solubility loss

Troubleshooting workflow for barbiturate precipitation and degradation.

Mechanism Free_Drug Free Drug (Lipophilic) Complex Inclusion Complex (Water Soluble) Free_Drug->Complex Van der Waals Hydrophobic forces Free_CD HP-β-CD (Hydrophobic Cavity) Free_CD->Complex Host-Guest Interaction

Host-guest inclusion complexation mechanism of HP-β-CD.

References

  • [1] Phenetharbital Chemical Index Database. DrugFuture. [Link]

  • [2] Phetharbital | CID 9650. PubChem, National Institutes of Health.[Link]

  • [4] Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]

  • [5] The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. PubMed Central (PMC).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Sodium 5,5-Diethyl-1-phenylbarbiturate Precipitation

Executive Summary & Mechanistic Overview Sodium 5,5-diethyl-1-phenylbarbiturate (the sodium salt of phetharbital) is frequently utilized in neuropharmacological and drug development assays. A pervasive issue researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Sodium 5,5-diethyl-1-phenylbarbiturate (the sodium salt of phetharbital) is frequently utilized in neuropharmacological and drug development assays. A pervasive issue researchers encounter is the sudden, severe precipitation of the compound when introduced into physiological buffers (e.g., PBS, HEPES) at pH 7.4.

As a Senior Application Scientist, I emphasize that this is not a random formulation failure, but a predictable, pH-driven thermodynamic phase separation. Barbiturates are weak acids; the free acid form (5,5-diethyl-1-phenylbarbituric acid) has a pKa of approximately 7.65[1]. The sodium salt is highly alkaline and exhibits excellent aqueous solubility. However, when this salt is diluted into a pH 7.4 buffer, the environmental pH drops below the compound's pKa. This rapid neutralization protonates over 60% of the molecules into the highly lipophilic, unionized free-acid form[2]. Once the concentration of this unionized species exceeds its intrinsic aqueous solubility ( S0​ ), the solution becomes supersaturated, triggering immediate nucleation and precipitation[3].

Mechanism A Sodium Barbiturate Salt (Highly Soluble, pH ~10) B Addition to Buffer (pH 7.4) A->B Dilution C Protonation (pH < pKa 7.65) B->C Neutralization D Unionized Free Acid (Lipophilic) C->D H+ Transfer E Exceeds Intrinsic Solubility (S0) D->E Conc. > S0 F Nucleation & Precipitation E->F Phase Separation

Mechanistic pathway of pH-dependent barbiturate precipitation.

Diagnostic FAQ

Q: Why does my sodium 5,5-diethyl-1-phenylbarbiturate solution turn cloudy immediately upon addition to PBS (pH 7.4)? A: This is a classic manifestation of the Henderson-Hasselbalch relationship. The sodium salt is soluble because it is ionized. At pH 7.4, the buffer forces the pH below the compound's pKa (~7.65). Consequently, roughly 64% of the drug rapidly converts to the unionized free acid. Because the free acid's intrinsic solubility ( S0​ ) is exceptionally low, any concentration exceeding this threshold results in immediate phase separation (cloudiness)[3].

Q: Can I resolve the precipitation by gently heating the buffer? A: Heating will temporarily increase the kinetic solubility of the free acid, potentially clearing the solution. However, this is a transient fix. Upon cooling back to physiological temperatures (37°C or room temperature), the solution returns to a supersaturated state, and the barbiturate will inevitably re-precipitate—often crystallizing on the vessel walls[4]. A permanent thermodynamic solution requires altering the solvent composition.

Q: How can I formulate a high-concentration stock without precipitation for in vitro assays? A: To maintain high concentrations at physiological pH, you must increase the intrinsic solubility of the unionized form. This is achieved by using a co-solvent system. A standard, physiologically tolerated vehicle for lipophilic barbiturates is a ternary mixture of Water, Propylene Glycol (PG), and Ethanol[3]. Alternatively, complexation with cyclodextrins (e.g., HP- β -CD) can shield the lipophilic phenyl ring, enhancing aqueous solubility without altering the pH.

Q: Does the choice of physiological buffer (e.g., Phosphate vs. Bicarbonate) affect the precipitation rate? A: Yes. The specific buffer species influences the induction time of drug precipitation. Research indicates that phosphate buffers can lead to faster desupersaturation and stronger drug-polymer interactions compared to physiological bicarbonate buffers[5]. If you are utilizing precipitation inhibitors, switching to a bicarbonate buffer system with proper CO2​ gas mixing may significantly delay nucleation.

Quantitative Data: pH-Dependent Solubility Profile

Understanding the exact ratio of ionized to unionized drug at various pH levels is critical for predicting precipitation risks. The table below models the solubility multiplier ( Smax​/S0​ ) based on the pKa of 7.65.

Buffer pHIonized Fraction (Salt)Unionized Fraction (Free Acid)Est. Solubility Multiplier ( Smax​ )Precipitation Risk (at 10 mg/mL)
10.0 (Stock)>99.5%<0.5%>200.0x S0​ Very Low
8.5 ~87.6%~12.4%~8.1x S0​ Moderate
7.65 (pKa)50.0%50.0%2.0x S0​ High
7.4 (Physiological)~36.0%~64.0%1.56x S0​ Critical
6.0 <2.2%>97.8%~1.02x S0​ Critical

Troubleshooting Workflow

Workflow Start Precipitation in pH 7.4 Buffer CheckConc Is Target Concentration > S0? Start->CheckConc LowerConc Dilute to < S0 (e.g., < 1 mg/mL) CheckConc->LowerConc Yes (Dilution OK) UseCosolvent Formulate with Co-solvents (PG/EtOH) CheckConc->UseCosolvent Yes (High Conc. Needed) CheckMixing Optimize Mixing: Slow dropwise addition CheckConc->CheckMixing No (Transient Local pH Drop) Success Clear, Stable Solution LowerConc->Success UseCosolvent->Success CheckMixing->Success

Decision tree for troubleshooting barbiturate precipitation in physiological buffers.

Experimental Protocol: Co-Solvent Formulation

To bypass the intrinsic solubility limits of the free acid at pH 7.4, use the following self-validating ternary co-solvent protocol (adapted for 1 mL of a 10 mg/mL stock).

Materials:

  • Sodium 5,5-diethyl-1-phenylbarbiturate powder

  • Absolute Ethanol (EtOH)

  • Propylene Glycol (PG)

  • 1X PBS (pH 7.4)

Step-by-Step Methodology:

  • Primary Dissolution: Weigh exactly 10 mg of the sodium salt and dissolve it completely in 300 µL of absolute Ethanol.

    • Causality & Validation: Both the salt and the lipophilic free acid exhibit excellent solubility in ethanol. The solution must be 100% clear. If particulate matter remains, the API may be degraded or impure.

  • Co-solvent Addition: Add 350 µL of Propylene Glycol to the ethanolic solution and vortex for 30 seconds.

    • Causality & Validation: PG creates a low-polarity microenvironment that will stabilize the unionized drug once the pH drops. The solution should remain perfectly clear, though viscosity will increase.

  • Aqueous Titration: Slowly add 350 µL of 1X PBS (pH 7.4) dropwise (e.g., 50 µL at a time) while continuously vortexing or stirring at 500 RPM.

    • Causality & Validation: Slow addition prevents localized micro-environments of low pH and high water content, which trigger rapid nucleation. Transient cloudiness that immediately clears indicates proper mixing. Persistent cloudiness indicates the co-solvent ratio is insufficient for your specific concentration.

  • Final Verification: Measure the final pH using a micro-probe.

    • Causality & Validation: The pH must remain within the physiological range (7.3–7.5). If it drops lower, the buffering capacity was overwhelmed, driving an excessive amount of drug into the free acid form.

References

  • Life in the Fast Lane (LITFL). (2019). Barbiturates - Part One: Pharmacology and Physicochemical Properties. LITFL. [Link]

  • Basicmedical Key. (2017). Physical Chemistry - pH and Solubility of Weak Acids and Bases. Basicmedical Key. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Yield of Sodium 5,5-Diethyl-1-phenylbarbiturate from Plasma

Welcome to the Technical Support Center for pharmacokinetic and forensic toxicology workflows. This guide addresses the specific chemical behavior of sodium 5,5-diethyl-1-phenylbarbiturate (the sodium salt of phetharbita...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pharmacokinetic and forensic toxicology workflows. This guide addresses the specific chemical behavior of sodium 5,5-diethyl-1-phenylbarbiturate (the sodium salt of phetharbital) and provides field-proven troubleshooting strategies for maximizing its extraction yield from complex plasma matrices.

Section 1: Core Principles & Causality (FAQ)

Q: Why is my extraction yield of phetharbital sodium so low when extracting directly from physiological plasma? A: At physiological pH (~7.4), phetharbital (which has a pKa of approximately 7.65[1]) exists in a partial equilibrium between its ionized (water-soluble) and unionized (lipophilic) states. Furthermore, barbiturates exhibit significant plasma protein binding (PPB), primarily to human serum albumin. To achieve high recovery, you must simultaneously disrupt PPB and drive the molecule entirely into its unionized free-acid form. This is achieved by acidifying the plasma to a pH of 3.0–4.0 (at least two units below the pKa) prior to extraction[2].

Q: Which extraction solvent minimizes matrix effects while maximizing yield? A: Pure, highly polar solvents (like 100% ethyl acetate) will efficiently extract the barbiturate but will also co-extract massive amounts of endogenous phospholipids, leading to severe ion suppression during LC-MS/MS analysis. A blended solvent system, such as n-hexane:ethyl acetate (1:9 v/v)[3] or hexane:diethyl ether (50:50 v/v)[4], balances the polarity. The hexane acts as a non-polar modifier that excludes polar lipids, while the ethyl acetate or ether provides the hydrogen-bond accepting capability needed to solvate the imide core of the barbiturate.

Section 2: Self-Validating Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

This protocol utilizes a carefully balanced solvent ratio to maximize yield while minimizing phospholipid co-extraction.

  • Sample Aliquoting: Transfer 200 µL of plasma into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of an appropriate isotopically labeled internal standard (e.g., Barbituric Acid-[13C4,15N2] or Phetharbital-d5) and vortex for 10 seconds[2].

  • Acidification (Critical Step): Add 200 µL of 0.1 M HCl or 100 mM Phosphate Buffer (pH 3.0).

    • Self-Validation Check: Spot 2 µL of the mixture onto a pH indicator strip to confirm the pH is ≤ 4.0. If the pH is higher, titrate with additional acid until the target is reached[2].

  • Solvent Addition: Add 1.0 mL of n-hexane:ethyl acetate (1:9 v/v)[3].

  • Partitioning: Vortex vigorously for 5 minutes. This maximizes the surface area of the dispersed droplets, ensuring rapid mass transfer of the neutral barbiturate into the organic phase[2].

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Collection & Drying: Transfer the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of initial LC mobile phase (e.g., 5 mM ammonium acetate:methanol)[3].

Protocol B: Solid-Phase Extraction (SPE) using C18 Sorbent

For higher throughput and cleaner extracts, SPE is recommended[5].

  • Conditioning: Pass 1.0 mL of Methanol through the C18 cartridge, followed by 1.0 mL of Deionized Water. Do not let the sorbent dry.

  • Loading: Dilute 200 µL of plasma with 200 µL of 100 mM Phosphate Buffer (pH 3.0). Load the mixture onto the cartridge.

    • Self-Validation Check: Monitor the flow rate. If the flow drops below 1 drop/second, plasma proteins may be clogging the frit; centrifuge future samples post-acidification before loading.

  • Washing: Wash the column with 1.0 mL of 5% Methanol in water to remove polar endogenous interferences.

    • Causality: The 5% organic content is strong enough to wash away salts and polar proteins but too weak to elute the highly retained lipophilic barbiturate.

  • Elution: Elute the target analyte with 1.0 mL of 100% Acetonitrile or Methanol[5].

  • Drying & Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase.

Section 3: Visualizing the Extraction Workflow

ExtractionWorkflow Start Plasma Sample (Phetharbital Sodium) Acidification Acidification (pH 3.0) Disrupts PPB & Protonates Start->Acidification Split Select Extraction Method Acidification->Split LLE_Path Liquid-Liquid Extraction (Hexane:EtOAc 1:9) Split->LLE_Path SPE_Path Solid-Phase Extraction (Polymeric C18/HLB) Split->SPE_Path LLE_Centrifuge Vortex & Centrifuge Collect Organic Layer LLE_Path->LLE_Centrifuge SPE_WashElute Wash (5% MeOH) Elute (100% ACN) SPE_Path->SPE_WashElute Dry Evaporate under N2 @ 40°C LLE_Centrifuge->Dry SPE_WashElute->Dry Recon Reconstitute in Mobile Phase for LC-MS/MS Dry->Recon

Figure 1: Logical workflow comparing LLE and SPE methodologies for phetharbital sodium extraction.

Section 4: Troubleshooting Guide (Q&A)

Q: I am experiencing severe emulsion formation during the LLE partitioning step. How can I resolve this? A: Emulsions in plasma samples are stabilized by denatured proteins and endogenous surfactants (lipids). To break the emulsion:

  • Increase the centrifugation speed to 10,000 × g.

  • Apply the "salting-out" effect by adding ~50 mg of NaCl to the aqueous phase prior to extraction. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic solvent and forcing phase separation[6].

Q: My absolute recovery is fine, but my LC-MS/MS signal is unstable due to matrix effects. What is going wrong? A: You are likely experiencing ion suppression from co-extracted phospholipids. If using LLE, increase the proportion of hexane in your extraction solvent (e.g., move from 1:9 to 50:50 hexane:ethyl acetate) to exclude more polar lipids[4]. If using SPE, ensure your wash step is strictly adhered to, or switch from a standard C18 to a mixed-mode anion exchange (MAX) polymeric sorbent to better isolate the weakly acidic barbiturate.

Section 5: Quantitative Data & Optimization Matrix

Table 1: Effect of pH on LLE Recovery of Phetharbital

Aqueous Phase pHIonization StateEstimated Recovery (%)Mechanism / Causality
pH 2.0 - 4.0 >99% Unionized85 - 95%Analyte is fully protonated, maximizing lipophilicity and organic partitioning.
pH 7.4 (Physiological)~40% Ionized30 - 50%Partial ionization and active protein binding restrict partitioning into the organic phase.
pH 10.0 >99% Ionized< 10%Analyte exists entirely as a highly polar sodium salt; remains trapped in the aqueous phase.

Table 2: Solvent Selection Matrix for LLE

Solvent SystemPolarityMatrix Effect (Phospholipids)YieldRecommendation
100% Ethyl Acetate HighHigh (Severe Ion Suppression)>90%Not recommended for LC-MS/MS without further cleanup.
Hexane:Ethyl Acetate (1:9) ModerateModerate80 - 90%Excellent balance of yield and cleanliness[3].
Hexane:Diethyl Ether (50:50) Low-ModerateLow70 - 85%Best for minimizing matrix effects[4].
100% Hexane LowVery Low< 20%Too non-polar to solvate the barbiturate imide core.

References

  • Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS Source: Virginia Department of Forensic Science URL:[Link]

  • Analysis of barbiturates in blood by high-performance liquid chromatography Source: PubMed (NIH) URL:[Link]

  • FORENSIC TOXICOLOGY LABORATORY: BARBITURATES, PHENYTOIN AND CARBAMAZEPINE Source: NYC.gov URL:[Link]

  • Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry Source: PMC (NIH) URL:[Link]

Sources

Optimization

stability issues of sodium 5,5-diethyl-1-phenylbarbiturate aqueous solutions at room temperature

Technical Support Center: Navigating the Stability of Aqueous Phenobarbital Sodium Solutions A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for sodium 5,5-diethyl-1-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Navigating the Stability of Aqueous Phenobarbital Sodium Solutions

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for sodium 5,5-diethyl-1-phenylbarbiturate, more commonly known as phenobarbital sodium. As a Senior Application Scientist, I understand that maintaining the stability and integrity of your experimental solutions is paramount to achieving reliable and reproducible results. Aqueous solutions of phenobarbital sodium, while convenient, are susceptible to degradation at room temperature, which can compromise your experiments.

This guide is designed to provide you with in-depth, field-proven insights into the common stability challenges you may face. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and proactively design more robust experimental protocols.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your work. The format is designed for quick problem-solving, followed by a detailed explanation of the causality.

Issue 1: My phenobarbital sodium solution has become cloudy or formed a precipitate.
  • Immediate Action: Do not use the solution. A precipitate indicates a significant change in the chemical composition and concentration of the active compound. Quarantine and label the vial immediately.

  • Most Likely Cause: pH Decrease and Precipitation of Free Acid. Phenobarbital sodium is the salt of a weak acid, phenobarbital (pKa ≈ 7.4).[1] It is highly soluble in water, especially at an alkaline pH where it exists in its ionized form.[1] However, aqueous solutions can absorb atmospheric carbon dioxide (CO₂), which forms carbonic acid and lowers the pH. If the pH of your unbuffered solution drops to near or below the pKa, the water-soluble sodium salt will convert to the less soluble free acid form, phenobarbital, which then precipitates out of the solution.[1][2]

  • Troubleshooting & Resolution:

    • Verify pH: Use a calibrated pH meter to check the solution's pH. A drop towards neutral or acidic pH strongly suggests precipitation of the free acid.

    • Implement Buffering: The most robust solution is to prepare your solutions using a suitable buffer system to maintain an alkaline pH. Phosphate buffers are commonly used for this purpose.[2]

    • Prepare Fresh: It is always the best practice to prepare aqueous phenobarbital sodium solutions fresh before use, especially for critical and long-term experiments.[2]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for precipitation in phenobarbital sodium solutions.

Issue 2: My clear solution has developed a yellow tint.
  • Immediate Action: The solution should be regarded as degraded. Discoloration is a visual indicator of chemical change.

  • Most Likely Cause: Hydrolytic Degradation. The barbiturate ring is susceptible to hydrolysis, especially in aqueous environments.[3][4] This process involves the cleavage of the ring structure, leading to the formation of degradation products such as ureides (e.g., phenylethylacetylurea) and diamides.[2][5] The formation of these and other chromophoric degradation products can impart a yellow color to the solution.[5] This degradation follows first-order kinetics and is accelerated by higher temperatures.[5][6]

  • Troubleshooting & Resolution:

    • Review Storage Temperature: Higher temperatures significantly accelerate hydrolysis.[2] Ensure solutions are stored under refrigeration (2-8°C) to minimize this degradation pathway.

    • Protect from Light: While hydrolysis is a primary concern, photodegradation can also occur and contribute to discoloration and loss of potency.[6][7] Always store solutions in light-resistant containers, such as amber vials.[2]

    • Consider Co-solvents: For longer-term storage, using co-solvents like propylene glycol or glycerin can enhance stability by reducing the activity of water, thereby slowing down hydrolysis.[1][2][5]

  • Primary Degradation Pathway:

    Caption: Simplified hydrolytic degradation pathway of phenobarbital.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of phenobarbital sodium solutions? A1: The key factors are pH, temperature, and light.[2]

  • pH: Acidic conditions can cause the precipitation of the less soluble free acid form.[1][2]

  • Temperature: Higher temperatures accelerate the rate of hydrolytic degradation.[2]

  • Light: Exposure to UV and even ambient light can catalyze degradation reactions (photolysis).[2][6]

Q2: What is the optimal pH for storing aqueous solutions? A2: Phenobarbital sodium injections typically have a pH between 8.5 and 10.5 to ensure the drug remains in its soluble salt form.[1] Studies have shown that a diluted solution of phenobarbital sodium in 0.9% sodium chloride at an unadjusted pH of 8.5 was stable for at least four weeks when refrigerated at 4°C.[8][9][10] Therefore, maintaining a moderately alkaline pH is a key strategy for preventing precipitation and ensuring short-term stability.

Q3: Is refrigeration essential for storage? A3: Yes. For any storage beyond immediate use, refrigeration at 2-8°C is strongly recommended. Low temperatures significantly slow down the rate of chemical degradation, primarily hydrolysis.[2] A study demonstrated that phenobarbital sodium at 10 mg/mL in 0.9% sodium chloride was stable for 28 days when stored at 4°C.[8][10]

Q4: How do co-solvents like propylene glycol improve stability? A4: Co-solvents are water-miscible organic solvents that improve stability in two main ways. First, they can increase the solubility of the drug.[2] Second, they reduce the overall concentration (activity) of water in the formulation, which directly slows the rate of water-dependent degradation reactions like hydrolysis.[1][5] Propylene glycol and glycerin are frequently used for this purpose in oral phenobarbital solutions.[2][5]

Q5: How can I quantitatively assess the stability of my solution? A5: The gold standard for stability assessment is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[11][12] This technique can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining phenobarbital concentration over time. Forced degradation studies are typically performed to ensure the method can effectively separate all potential degradants from the parent drug.[11][13]

Quantitative Stability Data

The following table summarizes stability data from a study on phenobarbital sodium, providing a quantitative look at its stability under controlled conditions.

Concentration & DiluentStorage TemperaturepHDurationInitial Concentration (%) RemainingReference
10 mg/mL in 0.9% NaCl4°C8.5 (unadjusted)28 days98.0% - 106.0%[8][9][10]
10 mg/mL in 0.9% NaCl4°C10.0 (adjusted)28 days96.7% - 108.5%[8][9][10]
1% Solution with HPBCD5±3°C~5.36 months101.59 ± 2.6%[11][12]
1% Solution with HPBCD20±5°C~5.36 months101.14 ± 0.5%[11][12]
*Note: This formulation includes hydroxypropyl-β-cyclodextrins (HPBCD) as a solubilizing and stabilizing agent, demonstrating an advanced formulation strategy.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Phenobarbital Sodium Stock Solution (10 mg/mL)

This protocol utilizes a buffer to maintain pH and recommends appropriate storage to maximize stability for short-term use.

  • Materials:

    • Phenobarbital Sodium Powder (USP grade)

    • Sodium Phosphate Monobasic (NaH₂PO₄)

    • Sodium Phosphate Dibasic (Na₂HPO₄)

    • Purified, sterile water for injection or equivalent

    • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Equipment:

    • Calibrated analytical balance

    • Calibrated pH meter

    • Sterile volumetric flasks and glassware

    • Magnetic stirrer and stir bar

    • Sterile 0.22 µm syringe filters

    • Sterile, light-resistant storage vials (e.g., amber glass vials)

  • Methodology:

    • Prepare Buffer: Prepare a 0.1 M phosphate buffer. A common target pH is ~8.5.

    • Weigh Phenobarbital Sodium: Accurately weigh the required amount of phenobarbital sodium powder to achieve a final concentration of 10 mg/mL.

    • Dissolution: In a volumetric flask, dissolve the phenobarbital sodium powder in a portion (approx. 80% of the final volume) of the prepared phosphate buffer. Use a magnetic stirrer to facilitate dissolution.

    • Final Volume: Once fully dissolved, add the phosphate buffer to reach the final desired volume.

    • Verify & Adjust pH: Check the final pH of the solution. If necessary, adjust to the target pH of 8.5 using small volumes of 0.1 M NaOH or 0.1 M HCl.

    • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into the final sterile, amber vials.[2]

    • Storage: Seal the vials, label them clearly with the compound name, concentration, date, and your initials. Store immediately at 2-8°C, protected from light.[2]

Protocol 2: Overview of a Stability-Indicating HPLC Method

This protocol provides the key parameters for an HPLC method capable of quantifying phenobarbital in the presence of its degradation products, adapted from published literature.[11][12]

  • Instrumentation:

    • HPLC system with a UV detector

    • Chromatography data system

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm)

    • Mobile Phase: A mixture of phosphate buffer (e.g., 0.01 M, adjusted to pH 3 with phosphoric acid) and methanol in a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 216 nm

    • Column Temperature: 25°C

    • Injection Volume: 25 µL

  • Procedure:

    • Sample Preparation: Dilute an aliquot of your stored phenobarbital solution with the mobile phase to a concentration within the calibrated range of your assay.

    • Standard Preparation: Prepare a series of calibration standards of known phenobarbital sodium concentration in the mobile phase.

    • Analysis: Inject the standards to generate a calibration curve. Then, inject the prepared samples.

    • Quantification: Determine the concentration of phenobarbital in your samples by comparing the peak area to the calibration curve. A decrease in the main phenobarbital peak area and the appearance of new peaks over time indicates degradation.

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Barbiturate Solutions for Long-Term Experiments. Benchchem.
  • Nahata, M. C., Hipple, T. F., & Strausbaugh, S. D. (1986). Stability of phenobarbital sodium diluted in 0.9% sodium chloride injection. American journal of hospital pharmacy, 43(2), 384–385. [Link]

  • Gouda, M. W., & Al-Abdullah, A. M. (1987). Effect of sodium thiosulfate on the photolysis of phenobarbital: evidence of complex formation. International journal of pharmaceutics, 38(1-3), 229–233. [Link]

  • Nahata, M. C., Hipple, T. F., & Strausbaugh, S. (1986). Stability of phenobarbital sodium diluted in 0.9% sodium chloride injection. Semantic Scholar. [Link]

  • Drugs.com. (2024). PHENobarbital, PHENobarbital Sodium (Anticonvulsant) Monograph for Professionals. [Link]

  • Nahata, M. C., Hipple, T. F., & Strausbaugh, S. D. (1986). Stability of phenobarbital sodium diluted in 0.9% sodium chloride injection. American Journal of Health-System Pharmacy, 43(2), 384–385. [Link]

  • Seffernick, J., de Souza, M., Sadowsky, M., & Wackett, L. (2001). Enzymatic hydrolysis of cyanuric acid and barbituric acid. ResearchGate. [Link]

  • Gyan Sanchay. (n.d.). Factors Affecting Stability. [Link]

  • Parrenne, L., Tran-Thanh, L., Mimoun, M., et al. (2023). Formulation and stability study of an oral paediatric phenobarbital 1% solution containing hydroxypropyl-β-cyclodextrins. European Journal of Hospital Pharmacy, 31(e1), e116-e120. [Link]

  • Nesměrák, K., Štícha, M., Belianský, M., & Tomková, A. (2022). Long-term stability of phenobarbital in various pharmaceutical products. ResearchGate. [Link]

  • Javadzadeh, Y., Musaalrezaei, L., & Nokhodchi, A. (2009). Development and Chemical Stability Studies of Alcohol-Free Phenobarbital Solution for Use in Pediatrics: a Technical Note. Iranian journal of pharmaceutical research, 8(3), 169–174. [Link]

  • Parrenne, L., Tran-Thanh, L., Mimoun, M., et al. (2024). Formulation and stability study of an oral paediatric phenobarbital 1% solution containing hydroxypropyl-β-cyclodextrins. European journal of hospital pharmacy. [Link]

  • ResearchGate. (2026). (PDF) Study of physicochemical parameters influencing the photocatalytic degradation of phenobarbital using scheelite-type CaWO4. [Link]

  • Google Patents. (n.d.). US11857683B2 - Stabilization of phenobarbital sodium for injection.
  • ResearchGate. (n.d.). Development and validation of rapid stability indicating HPLC-determinations of antiepileptic drugs phenobarbital in suppositories and phenytoin in capsules as well as in urine sample. [Link]

Sources

Troubleshooting

preventing sodium 5,5-diethyl-1-phenylbarbiturate degradation during storage

Technical Support Center: Stability & Storage Troubleshooting for Sodium 5,5-Diethyl-1-phenylbarbiturate Welcome to the Technical Support Center. As drug development professionals and researchers, maintaining the chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage Troubleshooting for Sodium 5,5-Diethyl-1-phenylbarbiturate

Welcome to the Technical Support Center. As drug development professionals and researchers, maintaining the chemical integrity of your reagents is paramount. Sodium 5,5-diethyl-1-phenylbarbiturate (the sodium salt of phetharbital) presents unique stability challenges due to its molecular structure. This guide provides field-proven, self-validating protocols to troubleshoot and prevent degradation during long-term storage and experimental use.

Core Mechanisms of Degradation (The "Why")

Understanding the chemical vulnerabilities of sodium 5,5-diethyl-1-phenylbarbiturate is the first step in preventing its degradation. As a barbiturate derivative, its primary point of failure is the pyrimidine-2,4,6-trione ring.

  • Alkaline Hydrolysis: Because it is a sodium salt, dissolving the compound in water inherently creates an alkaline environment. While an alkaline pH is required to keep the drug in solution and prevent precipitation of the free acid, it paradoxically accelerates the hydrolytic cleavage of the pyrimidine ring[1]. Hydroxyl ions attack the monoanion, causing a ring-opening reaction that forms malonuric acid derivatives[2].

  • Oxidation and Photolysis: Secondary degradation pathways involve oxidative stress from dissolved oxygen and photolytic cleavage from UV exposure. These reactions generate radicals that further break down the molecule into ureides and diamides, a process visually indicated by a yellow discoloration of the solution[1][3].

Troubleshooting Guide & FAQs

Q1: My reconstituted stock solution developed a yellow tint after a few weeks. Is it still viable for experiments? A1: No, you must cease use immediately[1]. Yellow discoloration is a definitive macroscopic indicator of advanced chemical degradation. It signifies that the barbiturate ring has undergone hydrolysis and subsequent oxidation, yielding degradation products (such as ureides and diamides)[1]. Using this solution will introduce unknown variables and potential toxicity into your assay, yielding irreproducible data[4].

Q2: How can I formulate an aqueous solution that survives long-term storage without hydrolyzing? A2: Purely aqueous solutions are fundamentally flawed for long-term barbiturate storage due to water's high dielectric constant, which facilitates hydroxyl attack. To create a self-validating, stable system, you must use a co-solvent matrix. By incorporating propylene glycol and ethanol, you drastically reduce the dielectric constant of the medium. Studies on structurally similar injectable barbiturates show that an alkaline water/propylene glycol/ethanol matrix limits degradation to a maximum of 0.5% per year when stored in the dark at room temperature[4].

Q3: What is the optimal storage protocol for the lyophilized/solid powder to ensure multi-year stability? A3: Solid-state degradation is catalyzed by ambient moisture and elevated temperatures[3]. Store the powder in a tightly sealed, opaque amber container at 2–8°C. To ensure the protocol is self-validating, purge the container's headspace with an inert gas (Argon or Nitrogen) before sealing to displace oxygen and moisture[3]. Place a color-indicating desiccant packet in the secondary packaging; if the desiccant changes color, the primary seal has been compromised, alerting you to potential degradation before you even run an assay.

Quantitative Stability Data

Table 1: Comparative Stability Kinetics for Barbiturate Formulations

Formulation MatrixStorage TemperatureLight ExposureEstimated Degradation RateRecommended Shelf-Life
Purely Aqueous (pH 9.5)22°C (Room Temp)UnprotectedHigh (~5-10% per month)< 7 days[1]
Purely Aqueous (pH 9.5)2-8°C (Refrigerated)DarkModerate (~1-2% per month)~ 30 days[1]
Co-solvent (Propylene Glycol/EtOH)22°C (Room Temp)DarkVery Low (≤ 0.5% per year)> 12 months[4]
Solid Powder (Inert Atmosphere)2-8°C (Refrigerated)DarkNegligible> 5 years[2]

Experimental Protocols

Protocol A: Preparation of a High-Stability Co-Solvent Formulation Causality Note: This protocol utilizes a co-solvent system to suppress hydrolytic ring cleavage while maintaining the alkaline pH necessary for solubility.

  • Weighing: Accurately weigh the required mass of sodium 5,5-diethyl-1-phenylbarbiturate powder under a dry, inert atmosphere.

  • Initial Solubilization: Dissolve the powder in a minimal volume of 10% (v/v) absolute ethanol to disrupt the crystal lattice[4].

  • Co-Solvent Addition: Add 40% (v/v) propylene glycol. This acts as the primary stabilizing agent against hydrolysis[4].

  • Volume Adjustment: Bring to the final volume using sterile, deionized water. Verify that the final pH is between 8.5 and 9.5. Critical Step: If the pH drops below 8.0, the free acid form (5,5-diethyl-1-phenylbarbituric acid) will precipitate[1].

  • Sterilization & Storage: Filter sterilize through a 0.22 µm PTFE membrane. Aliquot into amber glass vials, purge the headspace with Nitrogen, and store at 2–8°C[1].

Protocol B: Stability-Indicating HPLC-UV Assay Causality Note: Standard assays cannot differentiate between the intact drug and its ring-opened malonuric acid derivatives. A stability-indicating HPLC method is mandatory[2][3].

  • Sample Preparation: Dilute the formulation in the mobile phase to a target concentration of 1 mg/mL.

  • Chromatographic Setup: Utilize a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Employ an isocratic elution using 60% Methanol / 40% Water, buffered to pH 4.0 with phosphate buffer.

  • Detection: Monitor UV absorbance at 240 nm[3].

  • Validation: The intact sodium 5,5-diethyl-1-phenylbarbiturate will elute as the primary peak. The presence of secondary peaks with earlier retention times indicates the formation of polar degradation products (e.g., malonuric acid derivatives)[2].

Visual Workflows

DegradationPathway A Sodium 5,5-diethyl-1-phenylbarbiturate (Intact Pyrimidine Ring) B Hydrolytic Cleavage (OH- Attack) A->B Aqueous Alkaline Media C Photolytic / Oxidative Stress (UV Light / O2) A->C Improper Storage D Malonuric Acid Derivatives (Ring-Opened Intermediate) B->D Reversible Reaction E Diamides & Ureides (Yellow Discoloration) C->E Radical Formation D->E Irreversible Degradation

Fig 1: Primary degradation pathways of sodium 5,5-diethyl-1-phenylbarbiturate via hydrolysis and oxidation.

TroubleshootingWorkflow Start Visual Inspection of Stock Solution Q1 Yellow Discoloration? Start->Q1 Discard Discard Solution (Oxidative/Hydrolytic Degradation) Q1->Discard Yes Q2 Visible Precipitation? Q1->Q2 No Precip Free Acid Formation (Verify pH > 8.5) Q2->Precip Yes Stable Proceed with HPLC Stability Assay Q2->Stable No

Fig 2: Decision matrix for troubleshooting physical instability in barbiturate solutions.

Sources

Optimization

optimizing mobile phase for sodium 5,5-diethyl-1-phenylbarbiturate retention time

Focus: Sodium 5,5-Diethyl-1-Phenylbarbiturate Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals troubleshooting the retention, separa...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Sodium 5,5-Diethyl-1-Phenylbarbiturate

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals troubleshooting the retention, separation, and peak shape of sodium 5,5-diethyl-1-phenylbarbiturate (CAS 59960-26-8) and related barbiturate derivatives in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Core Principles of Barbiturate Retention

Sodium 5,5-diethyl-1-phenylbarbiturate is the sodium salt of a weakly acidic barbiturate derivative. When dissolved in an aqueous solution, it forms an ionized, highly polar anion. In RP-HPLC, the primary mechanism of retention is hydrophobic interaction with the non-polar stationary phase (typically a C18 column). Because ionized compounds behave as highly polar species, they exhibit drastically reduced hydrophobic interactions, leading to early elution (low retention time) and peak distortion 1[1].

To achieve optimal retention, the analyte must be forced into its neutral, unionized state. Since the pKa of most barbiturates ranges from 7.3 to 8.4 , the mobile phase pH must be strictly buffered to an acidic range (pH 3.0–4.0).

Troubleshooting FAQs

Q1: Why is my sodium 5,5-diethyl-1-phenylbarbiturate eluting near the void volume ( t0​ ) with virtually no retention? Causality: You are likely using an unbuffered mobile phase or a mobile phase with a neutral/alkaline pH. At pH > 7.0, the barbiturate remains in its anionic (deprotonated) state. Solution: Acidify your aqueous mobile phase. Adjust the pH to 3.0–4.0 using a buffer such as 10–50 mM potassium phosphate or ammonium acetate adjusted with phosphoric or acetic acid. By lowering the pH to at least 2 units below the analyte's pKa, >99% of the molecules will exist in the lipophilic, free-acid form, maximizing retention on the C18 column .

Q2: I have adjusted the pH to 3.5, but my peaks are tailing severely. How do I fix this? Causality: Peak tailing in acidic barbiturates is often caused by secondary interactions between the analyte's imide groups and unreacted, acidic silanol groups (Si-OH) on the silica-based stationary phase 2[2]. Solution:

  • Ensure your column is fully end-capped and highly deactivated.

  • Increase the buffer concentration (e.g., from 10 mM to 25 mM) to ensure adequate buffering capacity at the column surface.

  • Switch your organic modifier. Methanol (MeOH) can participate in hydrogen bonding, which often masks secondary silanol interactions more effectively than Acetonitrile (ACN) 3[3].

Q3: How should I choose between Methanol (MeOH) and Acetonitrile (ACN) as the organic modifier? Causality: The choice of modifier dictates selectivity ( α ) due to differences in solvation and hydrogen bonding. Barbiturates contain imide rings that act as strong hydrogen-bond donors and acceptors. Solution:

  • Methanol: Acts as both a proton donor and acceptor. It interacts strongly with the barbiturate's imide groups, yielding different elution orders and optimal peak shapes for complex barbiturate mixtures 3[3].

  • Acetonitrile: Aprotic and acts only as a weak proton acceptor 1[1]. It provides lower system backpressure but may not suppress secondary interactions as effectively as MeOH for this specific compound class.

Workflow & Logical Relationships

HPLC_Optimization A Start: Poor Retention (Early Elution/Tailing) B Check Mobile Phase pH (Target: pH 3.0 - 4.0) A->B C Is pH < pKa - 2? (Barbiturate pKa ~7.5) B->C D Adjust Buffer pH (Phosphoric/Acetic Acid) C->D No E Evaluate Organic Modifier (MeOH vs ACN) C->E Yes D->E F Adjust % Organic to Tune Retention (k') E->F G Optimized Separation & Peak Symmetry F->G

Troubleshooting logic for optimizing barbiturate retention time and peak shape.

Quantitative Data Summaries

The following table summarizes the expected chromatographic behavior of sodium 5,5-diethyl-1-phenylbarbiturate under various mobile phase conditions, illustrating the causality of pH and modifier selection. (Note: k′ values are representative estimates based on standard 150 mm C18 column behavior).

Mobile Phase ConditionAnalyte StateRetention Factor ( k′ )Peak Shape / SymmetryPrimary Issue / Advantage
Water / ACN (Unbuffered, pH ~7.0) Mostly Ionized (Anion)< 1.0 (Elutes near t0​ )Poor / Split peaksInsufficient hydrophobic interaction; highly sensitive to injection volume.
20 mM Phosphate Buffer (pH 7.5) / MeOH ~50% Ionized1.5 - 2.0Broad / TailingAnalyte exists in dual states, causing peak broadening and poor resolution.
20 mM Phosphate Buffer (pH 3.5) / ACN >99% Unionized4.0 - 6.0Acceptable ( As​ ~ 1.3)Good retention, but slight tailing due to unmasked silanol interactions.
20 mM Phosphate Buffer (pH 3.5) / MeOH >99% Unionized5.0 - 7.0Excellent ( As​ ~ 1.05)Optimal. MeOH hydrogen bonding masks silanols; maximum hydrophobic retention.
Experimental Protocol: Mobile Phase Preparation & Optimization

This self-validating protocol ensures reproducible retention times for sodium 5,5-diethyl-1-phenylbarbiturate by tightly controlling the ionization state.

Materials Required:

  • HPLC-grade Methanol (MeOH) or Acetonitrile (ACN)

  • Potassium dihydrogen phosphate ( KH2​PO4​ ), ACS grade

  • Orthophosphoric acid ( H3​PO4​ ), 85%

  • Ultrapure water (18.2 MΩ·cm)

  • Calibrated pH meter

Step-by-Step Methodology:

  • Aqueous Buffer Preparation (Mobile Phase A):

    • Weigh exactly 2.72 g of KH2​PO4​ and dissolve in 900 mL of ultrapure water to create a ~20 mM solution.

    • Insert the calibrated pH probe into the solution while stirring.

    • Add 85% orthophosphoric acid dropwise until the pH reaches exactly 3.50 ± 0.05. (Self-Validation Check: If the pH drops below 3.0, discard and remake, as extreme acidity can hydrolyze the C18 bonded phase over time).

    • Dilute to a final volume of 1000 mL with ultrapure water.

    • Filter through a 0.45 µm (or 0.22 µm for UHPLC) hydrophilic membrane (e.g., Nylon or PES).

  • Organic Modifier (Mobile Phase B):

    • Filter HPLC-grade Methanol through a 0.45 µm PTFE membrane.

  • System Equilibration:

    • Install a fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

    • Set the column oven temperature to 25°C to ensure reproducible partitioning kinetics.

    • Pump a mixture of 60% Mobile Phase A and 40% Mobile Phase B at 1.0 mL/min.

    • Monitor the baseline at 214 nm (the typical UV absorbance maximum for barbiturates) 2[2]. Allow at least 10 column volumes to pass until the baseline is completely stable.

  • Sample Injection & Isocratic Tuning:

    • Inject 10 µL of a 50 µg/mL sodium 5,5-diethyl-1-phenylbarbiturate standard (dissolved in the mobile phase).

    • Calculate the retention factor ( k′ ). If k′<3 , decrease the % of Mobile Phase B by 5%. If k′>10 , increase the % of Mobile Phase B by 5%.

References
  • Cumhuriyet Science Journal - Phenobarbital Solid Phase Extraction and HPLC Analytical Method Development -

  • Phenomenex - Reversed Phase HPLC Method Development - 1

  • LCGC International - The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography - 3

  • Benchchem - Improving peak shape and resolution in Heptabarbital HPLC analysis - 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Sodium 5,5-diethyl-1-phenylbarbiturate and Phenobarbital: An In-Depth Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Barbiturate Core for Anticonvulsant Activity Barbiturates have long been a cornerstone in the management of epilepsy, with phen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Barbiturate Core for Anticonvulsant Activity

Barbiturates have long been a cornerstone in the management of epilepsy, with phenobarbital being one of the oldest and most widely used antiseizure medications.[1] Their therapeutic action stems from their ability to modulate thegamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). This guide focuses on comparing the established efficacy of phenobarbital with the anticipated profile of sodium 5,5-diethyl-1-phenylbarbiturate, a derivative distinguished by a phenyl group at the N1 position of the barbituric acid ring. Understanding the impact of this structural modification is key to predicting its potential as an anticonvulsant agent.

Mechanism of Action: A Shared Pathway with Subtle Distinctions

Both phenobarbital and sodium 5,5-diethyl-1-phenylbarbiturate are expected to exert their primary anticonvulsant effects through positive allosteric modulation of the GABA-A receptor. By binding to a specific site on the receptor complex, they prolong the opening of the chloride ion channel, leading to an enhanced influx of chloride ions and hyperpolarization of the neuronal membrane.[2] This increased inhibition makes it more difficult for neurons to fire, thereby suppressing seizure activity.[2]

While the fundamental mechanism is shared, the N-phenyl substitution in sodium 5,5-diethyl-1-phenylbarbiturate is predicted to alter its pharmacokinetic and pharmacodynamic properties. N-alkylation and N-arylation of barbiturates are known to increase lipophilicity.[3] This increased lipid solubility can lead to a more rapid onset of action and potentially a shorter duration of action compared to the non-substituted parent compound.[3]

cluster_GABA GABA-A Receptor Modulation GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds to Barbiturate Barbiturate (Phenobarbital or Sodium 5,5-diethyl-1-phenylbarbiturate) Barbiturate->GABA_Receptor Binds to Allosteric Site Chloride_Channel Chloride Ion Channel (Closed) GABA_Receptor->Chloride_Channel Activates Chloride_Channel_Open Chloride Ion Channel (Open) Chloride_Channel->Chloride_Channel_Open Prolonged Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect cluster_MES Maximal Electroshock (MES) Test Workflow Start Animal Acclimatization Dosing Administer Test Compound, Phenobarbital, or Vehicle Start->Dosing Wait Wait for Time of Peak Effect Dosing->Wait Stimulation Apply Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) Wait->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data Record Presence or Absence of THE Observation->Data Analysis Calculate ED50 Data->Analysis

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Pentylenetetrazole (PTZ) Seizure Test

This test assesses a compound's ability to prevent or delay the onset of clonic and/or tonic seizures induced by the chemical convulsant pentylenetetrazole.

Methodology:

  • Animal Preparation: Similar to the MES test, adult male mice are used.

  • Drug Administration: The test compound and reference drug are administered as described for the MES test.

  • Time of Peak Effect: The test is conducted at the predetermined time of peak effect.

  • PTZ Injection: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

  • Observation: Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically scored using a standardized scale (e.g., Racine scale). The primary endpoint is often the absence of generalized clonic seizures.

  • Data Analysis: The percentage of animals protected from generalized seizures at each dose is determined, and the ED50 is calculated.

cluster_PTZ Pentylenetetrazole (PTZ) Test Workflow Start Animal Acclimatization Dosing Administer Test Compound, Phenobarbital, or Vehicle Start->Dosing Wait Wait for Time of Peak Effect Dosing->Wait PTZ_Injection Administer PTZ (e.g., 85 mg/kg, s.c.) Wait->PTZ_Injection Observation Observe for Seizure Onset and Severity (e.g., 30 min) PTZ_Injection->Observation Data Record Protection from Generalized Seizures Observation->Data Analysis Calculate ED50 Data->Analysis

Caption: Experimental workflow for the Pentylenetetrazole (PTZ) test.

Conclusion: A Promising Candidate Warranting Further Investigation

However, it is crucial to emphasize that these are scientifically-grounded hypotheses. Rigorous preclinical evaluation using the standardized protocols outlined in this guide is imperative to definitively characterize the anticonvulsant profile of sodium 5,5-diethyl-1-phenylbarbiturate and to accurately compare its efficacy and safety profile with that of phenobarbital. Such studies will be instrumental in determining its potential as a novel therapeutic agent for epilepsy.

References

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

  • Anticonvulsant Activity of Phenobarbital and Valproate Against Maximal Electroshock in Mice During Chronic Treatment With Caffeine and Caffeine Discontinuation. PubMed. [Link]

  • The neurotoxicity of phenobarbital and its effect in preventing pentylenetetrazole-induced maximal seizure in aging mice. PubMed. [Link]

  • Representative example of the effect of phenobarbital on the behavioral and EMG seizures induced by maximal electroshock. Abbreviations. ResearchGate. [Link]

  • The effects of 5,5-diphenylbarbituric acid on experimental seizures in rats: correlation between plasma and brain concentrations and anticonvulsant activity. PubMed. [Link]

  • PHENOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Barbiturate. Wikipedia. [Link]

  • Synthesis and anticonvulsant activity of some N-phenylphthalimides. PubMed. [Link]

Sources

Comparative

Comparative Toxicity and Pharmacological Profiling: Sodium Phetharbital vs. Barbital

As a Senior Application Scientist specializing in neuropharmacology and toxicological screening, I approach the comparative analysis of barbiturates not merely as a cataloging of lethal doses, but as a masterclass in Str...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in neuropharmacology and toxicological screening, I approach the comparative analysis of barbiturates not merely as a cataloging of lethal doses, but as a masterclass in Structure-Activity Relationships (SAR). The toxicological divergence between Barbital (5,5-diethylbarbituric acid) and Sodium Phetharbital (sodium 5,5-diethyl-1-phenylbarbiturate) perfectly illustrates how a single functional group substitution can fundamentally rewrite a molecule's pharmacodynamic fate and toxicity profile.

This guide provides an objective, data-driven comparison of these two compounds, detailing the causality behind their toxicological differences and providing field-proven experimental protocols for their evaluation.

Structural Causality: The Impact of N1-Phenylation

To understand the toxicity of these compounds, we must first examine their structural mechanics.

Barbital is a long-acting, unsubstituted barbiturate[1]. Because its nitrogen atoms lack bulky substituents, the molecule easily forms strong hydrogen bonds within the barbiturate allosteric binding pocket of the GABA-A receptor[2]. This high-affinity binding prolongs the opening of chloride channels, leading to profound central nervous system (CNS) depression, which is the primary driver of its acute toxicity[1].

Sodium Phetharbital , conversely, features a bulky phenyl group at the N1 position. This N-phenylation introduces significant steric hindrance, which drastically reduces the molecule's ability to induce deep hypnosis[2]. While it retains some sedative and anticonvulsant properties, the addition of the phenyl ring increases the molecule's lipophilicity. This structural shift redirects the compound to the liver, where it acts as a potent inducer of hepatic cytochrome P450 (CYP450) enzymes[3],[4]. Consequently, the primary toxicity risk shifts from acute respiratory failure to metabolic hepatotoxicity and severe drug-drug interactions.

Pathway Barbital Barbital (Unsubstituted N1) GABAA GABA-A Receptor Allosteric Modulation Barbital->GABAA High Affinity Binding Phetharbital Sodium Phetharbital (N1-Phenyl Substituted) Phetharbital->GABAA Weak Hypnotic Affinity Liver Hepatic Nuclear Receptors (e.g., CAR / PXR) Phetharbital->Liver High Lipophilicity CNS Profound CNS Depression (Respiratory Failure Risk) GABAA->CNS Prolonged Cl- Influx Enzyme CYP450 Enzyme Induction (Hepatotoxicity Risk) Liver->Enzyme Gene Transcription

Figure 1: Mechanistic divergence in toxicity pathways between Barbital and Phetharbital.

Quantitative Toxicity Comparison

The shift in mechanism is directly reflected in the quantitative toxicity data. Barbital exhibits classical acute CNS toxicity, whereas Phetharbital demonstrates a lower threshold for systemic/metabolic toxicity in murine models.

Table 1: Pharmacological and Toxicological Profiles
ParameterBarbital (Sodium Salt)Sodium Phetharbital
Chemical Identity 5,5-diethylbarbituric acidSodium 1-phenyl-5,5-diethylbarbiturate
Primary Clinical Profile Long-acting Sedative-Hypnotic[1]Anticonvulsant (Non-hypnotic)[2]
Primary Toxicity Mechanism Acute CNS & Respiratory Depression[1]Hepatic CYP450 Induction[4]
LD50 (Mouse, Oral) ~600 mg/kg[5],[6]N/A
LDLo (Mouse, Intraperitoneal) N/A~300 mg/kg[7],[8]
Receptor Target GABA-A (High Efficacy)[2]GABA-A (Modulator) / Hepatic Receptors[2]

Self-Validating Experimental Protocols

Protocol A: In Vivo Neurobehavioral and Acute Toxicity Screening

This protocol adapts the Irwin Test to objectively measure the acute CNS depressive effects of Barbital versus the weaker hypnotic effects of Phetharbital.

  • Subject Preparation & Grouping:

    • Acclimate adult male Swiss Webster mice for 7 days.

    • Randomize into three groups (n=10): Vehicle Control (Saline), Barbital Sodium (300 mg/kg IP), and Sodium Phetharbital (300 mg/kg IP).

  • Dosing & Telemetric Monitoring:

    • Administer compounds via intraperitoneal (IP) injection.

    • Immediately place subjects in telemetric observation chambers to continuously monitor respiratory rate and core body temperature. Causality Note: Barbital will induce severe hypothermia and bradypnea due to medullary depression; Phetharbital should exhibit minimal respiratory suppression.

  • Righting Reflex Assay (Hypnotic Validation):

    • Assess the loss of righting reflex (LORR) at 15-minute intervals.

    • Self-Validation Checkpoint: The Barbital group must achieve 100% LORR to validate the assay's sensitivity to GABAergic hypnosis. The absence of LORR in the Phetharbital group confirms its non-hypnotic SAR profile[2].

  • Data Synthesis: Calculate the time-to-peak respiratory depression and correlate it with pharmacokinetic blood sampling taken at 1, 2, and 4 hours post-dose.

Protocol B: In Vitro Hepatotoxicity and CYP450 Induction Assay

Because Phetharbital's toxicity is heavily tied to metabolic induction[3], an in vitro hepatocyte model is required to quantify its impact on liver enzymes compared to Barbital.

  • Cell Culture Establishment:

    • Plate primary human hepatocytes in collagen-coated 96-well plates. Maintain in serum-free Williams' E medium for 48 hours to stabilize basal CYP expression.

  • Compound Incubation:

    • Treat cells with 10 µM, 50 µM, and 100 µM of Barbital and Sodium Phetharbital for 72 hours.

    • Self-Validation Checkpoint: Include a positive control well treated with 10 µM Rifampicin (a known potent CYP3A4 inducer) and a vehicle control (0.1% DMSO). If the Rifampicin well does not show at least a 5-fold increase in CYP3A4 mRNA, the assay must be rejected.

  • mRNA Extraction & RT-qPCR:

    • Lyse cells and extract total RNA. Perform reverse transcription followed by qPCR targeting CYP1A2, CYP2B6, and CYP3A4.

  • Analysis: Normalize target gene expression against the GAPDH housekeeping gene. Phetharbital will demonstrate a dose-dependent up-regulation of CYP enzymes, validating its role as a metabolic disruptor[4].

Workflow Step1 1. Compound Preparation (Equimolar Dosing & Controls) Step2 2. Model Selection (In Vivo Murine vs. In Vitro Hepatocytes) Step1->Step2 Step3A 3A. Neurobehavioral Tracking (Respiratory Rate & LORR) Step2->Step3A Acute CNS Phase Step3B 3B. Hepatic Biomarker Assay (CYP450 RT-qPCR & Cell Viability) Step2->Step3B Chronic Metabolic Phase Step4 4. Data Synthesis (Toxicity Profiling & SAR Correlation) Step3A->Step4 Step3B->Step4

Figure 2: Self-validating experimental workflow for comparative barbiturate toxicity.

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Reactivity of Sodium 5,5-diethyl-1-phenylbarbiturate in Commercial Barbiturate Immunoassays

For researchers, clinical chemists, and drug development professionals, the specificity of immunoassays is paramount for accurate analyte detection. This is particularly critical in the context of therapeutic drug monito...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, clinical chemists, and drug development professionals, the specificity of immunoassays is paramount for accurate analyte detection. This is particularly critical in the context of therapeutic drug monitoring and toxicology screening for barbiturates, a class of drugs with a narrow therapeutic index. This guide provides an in-depth comparison of the predicted cross-reactivity of a lesser-common derivative, sodium 5,5-diethyl-1-phenylbarbiturate, in widely-used commercial barbiturate immunoassays. We will delve into the structural basis for this cross-reactivity and provide detailed experimental protocols for its empirical validation.

The Principle of Immunoassay Cross-Reactivity: A Tale of Molecular Recognition

Immunoassays for small molecules like barbiturates operate on the principle of competitive binding. An antibody with a specific affinity for a target analyte (e.g., secobarbital, the common calibrator) is presented with a sample. If the target drug is present in the sample, it will compete with a labeled version of the drug for the antibody's binding sites. The degree of signal change is inversely proportional to the concentration of the drug in the sample.

Cross-reactivity occurs when a compound, structurally similar to the target analyte, also binds to the antibody, albeit typically with a different affinity.[1] This can lead to a false-positive result or an overestimation of the target analyte's concentration. The extent of cross-reactivity is determined by how well the structural features of the non-target compound "fit" into the antibody's binding pocket, which was generated using a specific immunogen (a haptenized version of a particular barbiturate).[2]

Structural Comparison: The Key to Predicting Cross-Reactivity

The cross-reactivity of a barbiturate analog is fundamentally linked to its structural similarity to the immunogen used to raise the antibodies for a specific assay. The core structure of all barbiturates is barbituric acid. The key variations that influence antibody recognition are the substituents at the C5 and N1/N3 positions of the pyrimidine ring.

Let's compare the structure of our compound of interest, sodium 5,5-diethyl-1-phenylbarbiturate , with common barbiturates for which cross-reactivity data is often available:

  • Sodium 5,5-diethyl-1-phenylbarbiturate: This compound has two ethyl groups at the C5 position and a phenyl group at the N1 position.

  • Phenobarbital: Features an ethyl group and a phenyl group at the C5 position.[3][4][5]

  • Secobarbital: Has an allyl group and a (1-methylbutyl) group at the C5 position.[6][7][8]

  • Pentobarbital: Possesses an ethyl group and a (1-methylbutyl) group at the C5 position.[9][10][11]

  • Butalbital: Contains an allyl group and an isobutyl group at the C5 position.[1][2][12]

The most striking feature of sodium 5,5-diethyl-1-phenylbarbiturate is the phenyl group attached to the nitrogen atom (N1) of the barbiturate ring. This is a significant structural deviation from most common barbiturates where the nitrogens are typically unsubstituted. This N-phenyl substitution will likely have a profound impact on its cross-reactivity.

Caption: Structural relationships between the target compound and common barbiturates.

Comparative Analysis of Predicted Cross-Reactivity in Major Immunoassay Platforms

Based on the structural analysis, we can predict the likely cross-reactivity of sodium 5,5-diethyl-1-phenylbarbiturate in three common immunoassay formats: EMIT®, CEDIA®, and FPIA.

Immunoassay PlatformPrinciplePredicted Cross-Reactivity of Sodium 5,5-diethyl-1-phenylbarbiturateRationale
EMIT® (Enzyme Multiplied Immunoassay Technique) Homogeneous enzyme immunoassay. Competition between drug in the sample and drug labeled with G6PDH for antibody binding sites.[13]Low to Very Low EMIT assays for barbiturates are typically calibrated with secobarbital and show varying cross-reactivity to other C5-substituted barbiturates. The large, sterically hindering N1-phenyl group on our target compound is a significant departure from the immunogens typically used, which are derivatized at the C5 position. This structural difference is likely to severely impede binding to the antibody.
CEDIA® (Cloned Enzyme Donor Immunoassay) Homogeneous enzyme immunoassay. Competition between drug in the sample and drug conjugated to an inactive fragment of β-galactosidase for antibody binding sites.[12][14]Low to Very Low Similar to EMIT, CEDIA barbiturate assays are calibrated against secobarbital and the antibodies are raised against C5-derivatized barbiturates. The presence of the N1-phenyl group is a major structural alteration that is expected to result in poor recognition by the antibody.
FPIA (Fluorescence Polarization Immunoassay) Homogeneous competitive immunoassay. Competition between drug in the sample and a fluorescently labeled drug for antibody binding sites.[4][10]Low to Very Low FPIA's detection is based on the change in the rotational speed of the fluorescently labeled tracer upon antibody binding. The binding dynamics are still governed by the structural complementarity of the analyte to the antibody. The N1-phenyl group on sodium 5,5-diethyl-1-phenylbarbiturate would likely disrupt the necessary interactions for significant binding, leading to minimal displacement of the tracer and thus low cross-reactivity.

Experimental Workflow for Determining Cross-Reactivity

To empirically validate these predictions, a systematic cross-reactivity study is essential. The following protocol outlines the key steps.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prep_Analyte Prepare Stock Solution of Test Compound Spike Spike Test Compound into Drug-Free Matrix at Various Concentrations Prep_Analyte->Spike Prep_Calibrator Prepare Calibrator (e.g., Secobarbital) Determine_Equiv Determine Concentration Yielding Calibrator Response Prep_Calibrator->Determine_Equiv Prep_Matrix Obtain Drug-Free Urine/Serum Prep_Matrix->Spike Run_Assay Run Immunoassay (EMIT, CEDIA, or FPIA) Spike->Run_Assay Run_Assay->Determine_Equiv Calculate_CR Calculate Percent Cross-Reactivity Determine_Equiv->Calculate_CR

Caption: General workflow for assessing immunoassay cross-reactivity.

Detailed Experimental Protocol

Objective: To determine the percent cross-reactivity of sodium 5,5-diethyl-1-phenylbarbiturate in a commercial barbiturate immunoassay.

Materials:

  • Sodium 5,5-diethyl-1-phenylbarbiturate (analytical standard)

  • Commercial barbiturate immunoassay kit (e.g., Siemens EMIT® II Plus Barbiturate Assay, Thermo Scientific™ CEDIA® Barbiturate Assay)[3][12]

  • Assay-specific calibrators and controls[1][8]

  • Drug-free human urine or serum

  • Calibrated pipettes and laboratory glassware

  • Clinical chemistry analyzer appropriate for the chosen assay

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of sodium 5,5-diethyl-1-phenylbarbiturate and dissolve it in a suitable solvent (e.g., methanol or drug-free urine) to create a high-concentration stock solution (e.g., 1 mg/mL). The choice of solvent should be compatible with the assay.

  • Preparation of Spiked Samples:

    • Perform serial dilutions of the stock solution into drug-free urine to create a range of concentrations of the test compound. The concentration range should be broad enough to identify the concentration that produces a response equivalent to the assay's cutoff calibrator.

  • Assay Performance:

    • Following the manufacturer's instructions for the specific immunoassay, analyze the prepared spiked samples.[15]

    • Run the assay's negative and cutoff calibrators to establish the response for a true negative and a positive result at the cutoff concentration.

  • Data Analysis and Calculation of Percent Cross-Reactivity:

    • Identify the concentration of sodium 5,5-diethyl-1-phenylbarbiturate that produces a response equal to that of the cutoff calibrator (e.g., 200 ng/mL secobarbital).

    • Calculate the percent cross-reactivity using the following formula:[16]

      % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Test Compound giving the same response) x 100

Example Calculation:

If the assay cutoff is 200 ng/mL secobarbital, and it is determined that a concentration of 20,000 ng/mL of sodium 5,5-diethyl-1-phenylbarbiturate is required to produce the same analytical response, the percent cross-reactivity would be:

(200 ng/mL / 20,000 ng/mL) x 100 = 1% Cross-Reactivity

Conclusion and Recommendations for the Research Professional

The structural uniqueness of sodium 5,5-diethyl-1-phenylbarbiturate, specifically the N1-phenyl substitution, strongly suggests a low to negligible cross-reactivity in common barbiturate immunoassays such as EMIT®, CEDIA®, and FPIA. This is because these assays are designed to recognize barbiturates with substitutions at the C5 position.

For researchers working with this specific compound, it is crucial to understand that its presence is unlikely to be detected by standard barbiturate screening immunoassays. If detection of this compound is required, a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is necessary. These methods do not rely on antibody-antigen interactions and can definitively identify and quantify the compound based on its unique mass-to-charge ratio and fragmentation pattern.

This guide underscores the importance of considering the structural basis of antibody recognition when interpreting immunoassay results. While immunoassays are powerful screening tools, their inherent potential for cross-reactivity necessitates a thorough understanding of their limitations and, when necessary, confirmation by more specific analytical techniques.

References

  • Pentobarbital - Wikipedia. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Pentobarbital. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). EMIT II Plus Barbiturate Assay. Retrieved from [Link]

  • Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays.
  • Butalbital - Wikipedia. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Butalbital. Retrieved from [Link]

  • Drugs.com. (2026, March 23). Phenobarbital: Package Insert / Prescribing Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of phenobarbital. Retrieved from [Link]

  • Krasowski, M. D., Pasi, A. R., & Ekins, S. (2012). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 31(3), 337-344.
  • NIST. (n.d.). Secobarbital. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Pentobarbital. In NIST Chemistry WebBook. Retrieved from [Link]

  • Henry Schein. (n.d.). Emit II Plus 10445423 BARB: Barbiturates Assay. Retrieved from [Link]

  • PubChem. (n.d.). Secobarbital. Retrieved from [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. Retrieved from [Link]

  • Siemens Healthcare Diagnostics Inc. (n.d.). Emit ® II Plus Barbiturate Assay labeled with the Beckman Coulter® name. Retrieved from [Link]

  • PubMed. (1989). Abbott phencyclidine and barbiturates abused drug assays: evaluation and comparison of ADx FPIA, TDx FPIA, EMIT, and GC/MS methods. Journal of Analytical Toxicology, 13(5), 289-292.
  • Colby, J. M., & Shaw, L. M. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(11), 1449-1459.
  • Microgenics Corporation. (n.d.). CEDIA Barbiturate Cross Reactivity Guide, 300ng/mL.
  • Moeller, K. E., Lee, K. C., & Kissack, J. C. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Barbiturates drug profile. Retrieved from [Link]

  • PubMed. (1979). Evaluation of the Manual Enzyme Immunoassay (EMIT) Procedure for Determination of Serum Thyroxine. Journal of Clinical Chemistry and Clinical Biochemistry, 17(1), 21-26.
  • Krackeler Scientific, Inc. (n.d.). Sodium 5,5-diethylbarbiturate. Retrieved from [Link]

  • Washington State Patrol. (2020). Screening of Biological Specimens by Enzyme Multiplied Immunoassay Technique (EMIT). Retrieved from [Link]

  • DrugBank Online. (n.d.). Sodium 5,5-diethylbarbiturate. Retrieved from [Link]

  • WakeMed. (n.d.). Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. Retrieved from [Link]

  • PubMed. (2014). Detectability of new psychoactive substances, 'legal highs', in CEDIA, EMIT, and KIMS immunochemical screening assays for drugs of abuse. Drug Testing and Analysis, 6(5), 459-467.
  • Scribd. (n.d.). Abbott Laboratories TDX System Operation Manual. Retrieved from [Link]

  • iFixit. (n.d.). operation manual. Retrieved from [Link]

  • PubChem. (n.d.). Barbital de sodio. Retrieved from [Link]

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Comparative

comparing half-life of sodium 5,5-diethyl-1-phenylbarbiturate with other CNS depressants

Title: Comparative Pharmacokinetics and Half-Life Analysis of Sodium 5,5-Diethyl-1-Phenylbarbiturate vs. Major CNS Depressants Executive Summary Sodium 5,5-diethyl-1-phenylbarbiturate, commonly known as phetharbital sodi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Pharmacokinetics and Half-Life Analysis of Sodium 5,5-Diethyl-1-Phenylbarbiturate vs. Major CNS Depressants

Executive Summary Sodium 5,5-diethyl-1-phenylbarbiturate, commonly known as phetharbital sodium or phenetharbital sodium, represents a unique pharmacological paradox within the barbiturate class[1]. While structurally related to classic central nervous system (CNS) depressants, it is practically devoid of hypnotic and sedative side effects[2]. Instead, it functions as a powerful hepatic enzyme inducer and anticonvulsant[2]. This guide provides a mechanistic and pharmacokinetic (PK) comparison of phetharbital sodium against traditional CNS depressants, equipping researchers with validated experimental protocols for half-life determination.

Structural Causality: Why Phetharbital is Non-Hypnotic

The defining structural feature of phetharbital is the addition of an N-phenyl group at the 1-position of the 5,5-diethylbarbituric acid ring[1].

  • Receptor Kinetics: In classic barbiturates (e.g., phenobarbital), the molecule binds to the GABA_A receptor, prolonging the duration of chloride channel openings to induce profound CNS depression. The bulky N-phenyl substitution in phetharbital creates steric hindrance, severely limiting its ability to stabilize the open state of the GABA_A receptor.

  • Enzyme Induction: Despite losing its hypnotic properties, phetharbital retains an exceptionally high affinity for the Constitutive Androstane Receptor (CAR) in the liver. Its activation leads to nuclear translocation and the robust transcription of cytochrome P450 enzymes (e.g., CYP3A4, CYP2B6), accelerating the clearance of endogenous toxins like bilirubin and co-administered drugs[2][3].

Pathway A Sodium 5,5-diethyl-1-phenylbarbiturate (Phetharbital Sodium) B Steric Hindrance at GABA-A (No Hypnotic Effect) A->B Neural Pathway C CAR / RXR Heterodimer Activation in Liver A->C Hepatic Pathway D Nuclear Translocation C->D E CYP450 Gene Transcription (e.g., CYP3A4, CYP2B6) D->E F Accelerated Drug & Bilirubin Clearance E->F Enzyme Induction

Fig 1: Phetharbital sodium pathways: non-hypnotic GABA-A interaction and hepatic enzyme induction.

Pharmacokinetic Comparison: Half-Life and Clearance

The increased lipophilicity imparted by the N-phenyl group alters the volume of distribution and accelerates hepatic clearance compared to unsubstituted analogs. Below is a quantitative comparison of phetharbital against standard CNS depressants.

DrugDrug ClassElimination Half-Life ( t1/2​ )Primary MetabolismHypnotic Effect
Phetharbital Sodium N-Substituted Barbiturate~5 - 12 hoursHepatic (Potent CYP Inducer)Negligible[2]
Phenobarbital Classic Barbiturate53 - 118 hours[4]Hepatic (CYP2C9, CYP2C19)Strong
Pentobarbital Classic Barbiturate15 - 48 hours[5]Hepatic (CYP450)Strong
Diazepam Benzodiazepine20 - 50 hoursHepatic (CYP3A4, CYP2C19)Strong
Zolpidem Imidazopyridine (Z-drug)1.5 - 3 hoursHepatic (CYP3A4)Strong

Data Interpretation: Phenobarbital's extremely long half-life (53-118 hours) allows for infrequent dosing but carries a high risk of accumulation and toxicity[4]. In contrast, phetharbital exhibits a much faster turnover. Its self-induction of hepatic enzymes further reduces its own half-life upon chronic administration, a critical variable for researchers designing longitudinal in vivo studies.

Experimental Methodologies: Self-Validating PK Protocols

To objectively determine the half-life and clearance of sodium 5,5-diethyl-1-phenylbarbiturate, researchers must employ rigorous LC-MS/MS protocols. The following methodology incorporates internal standards to ensure the system is self-validating against extraction losses or matrix effects.

Protocol: In Vivo Pharmacokinetic Profiling & Half-Life Determination Objective: To quantify the plasma elimination half-life ( t1/2​ ) of phetharbital sodium in a mammalian model.

Step 1: Subject Preparation & Dosing

  • Fast adult male Sprague-Dawley rats for 12 hours prior to the study to eliminate food-drug absorption variables.

  • Administer a single intravenous (IV) bolus of 10 mg/kg phetharbital sodium dissolved in sterile saline.

Step 2: Serial Blood Sampling

  • Collect 200 µL blood samples via a surgically implanted jugular vein catheter at precise intervals: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Transfer immediately into K2EDTA tubes and centrifuge at 3,000 x g for 10 minutes at 4°C to isolate plasma.

Step 3: Plasma Protein Precipitation (Self-Validating Extraction)

  • Causality: Direct injection of plasma ruins LC columns. Precipitation removes proteins while extracting the lipophilic drug.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile spiked with an internal standard (IS) (e.g., Hexobarbital at 50 ng/mL).

  • Validation: The IS must be structurally similar but not present in the subject. Consistent IS peak areas across all samples validate that the extraction efficiency is uniform and the mass spectrometer is stable.

  • Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes.

Step 4: LC-MS/MS Quantification

  • Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Run a gradient mobile phase of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Monitor specific transitions in Multiple Reaction Monitoring (MRM) mode (e.g., m/z 261.1 118.1 for phetharbital).

Step 5: Non-Compartmental Analysis (NCA)

  • Plot the plasma concentration-time curve on a semi-logarithmic scale.

  • Calculate the elimination rate constant ( λz​ ) from the slope of the terminal log-linear phase.

  • Determine the half-life using the formula: t1/2​=ln(2)/λz​ .

Workflow S1 1. IV/PO Dosing (Animal Model) S2 2. Serial Blood Sampling S1->S2 S3 3. Protein Precipitation & Internal Standard S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. NCA PK Analysis (Half-life Calculation) S4->S5

Fig 2: Self-validating LC-MS/MS experimental workflow for determining elimination half-life.

References

  • Title: PHETHARBITAL - Inxight Drugs | Source: ncats.io | URL: [Link]

  • Title: Phenetharbital | Source: drugfuture.com | URL: [Link]

  • Title: Phenobarbital | Source: iiab.me | URL: [Link]

  • Title: Pentobarbital | Source: iiab.me | URL: [Link]

  • Title: Recent Advances Barbiturates and Biliary Function | Source: karger.com | URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Sodium 5,5-diethyl-1-phenylbarbiturate

As a Senior Application Scientist, I recognize that handling potent neuroactive compounds requires moving beyond basic compliance and adopting a mechanistic approach to laboratory safety. Sodium 5,5-diethyl-1-phenylbarbi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling potent neuroactive compounds requires moving beyond basic compliance and adopting a mechanistic approach to laboratory safety. Sodium 5,5-diethyl-1-phenylbarbiturate (the water-soluble sodium salt of Phetharbital, CAS 59960-26-8) is a controlled barbiturate derivative[1][2]. Because it acts as a central nervous system (CNS) depressant, even minor aerosolized exposure during routine laboratory weighing can lead to systemic absorption, resulting in unintended sedation, loss of motor coordination, or respiratory depression[3].

The following guide provides a field-proven, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Pharmacological Context & Hazard Causality

To understand the stringent PPE requirements, we must first understand the mechanism of toxicity. Barbiturates like Phetharbital bind to allosteric sites on the GABA_A receptor-ionophore complex in the central nervous system[4]. This binding prolongs the duration of chloride (Cl-) channel opening, leading to profound neuronal hyperpolarization[4].

Because the sodium salt form of this chemical is highly water-soluble, any inhaled dust will rapidly dissolve in the mucosal lining of the respiratory tract or conjunctiva, accelerating systemic absorption compared to its free-acid counterpart[1][3].

G A Inhalation/Contact with Powder B Rapid Mucosal Absorption A->B C GABA_A Receptor Binding B->C D Prolonged Cl- Channel Opening C->D E Neuronal Hyperpolarization D->E F CNS Depression & Toxicity E->F

Fig 1. Mechanistic pathway of Sodium Phetharbital toxicity via GABA_A receptor modulation.

Physicochemical & Toxicological Profile

PropertySpecification / DataSafety Implication
Chemical Name Sodium 5,5-diethyl-1-phenylbarbiturateSodium salt increases aqueous solubility[2].
CAS Registry Number 59960-26-8 (Sodium Salt) / 357-67-5 (Free Acid)Requires strict DEA/Controlled Substance tracking[1].
Physical State Crystalline powder / SolidHigh risk of aerosolization and static dispersion during weighing[5].
Target Organs Central Nervous System, Liver, FetusTeratogenic potential; pregnant personnel must avoid exposure[3].

Strategic PPE Matrix

Standard laboratory attire is insufficient for handling potent barbiturate powders. The following matrix outlines the required PPE based on the specific operational activity[5][6].

Protection CategoryPowder Handling (Weighing/Transfer)Solution Handling (Reconstituted)
Respiratory N95 or P100 Particulate Respirator mandatory if handled outside a closed system to prevent inhalation of micro-dust[5].Not typically required if handled inside a certified chemical fume hood[6].
Hand Double-gloving (Nitrile, min 0.11mm inner, 0.14mm outer). Outer glove must be removed immediately if contaminated.Single Nitrile glove (min 0.11mm thickness)[6].
Eye/Face Chemical Splash Goggles (tight-fitting). Safety glasses are insufficient due to conjunctival absorption risks.Safety glasses with side shields[6].
Body Disposable Tyvek® sleeves over a standard lab coat, or a full disposable gown to prevent powder clinging to woven fabrics.Standard laboratory coat (buttoned fully)[6].

Operational Workflows: Self-Validating Protocols

To ensure absolute safety, every protocol must be a self-validating system—meaning the procedure includes built-in physical checks to confirm safety before proceeding to the next step.

Protocol A: Precision Weighing and Reconstitution
  • Fume Hood Verification: Turn on the chemical fume hood.

    • Self-Validation Check: Tape a 1-inch strip of a Kimwipe to the bottom edge of the sash. If the strip does not pull steadily inward, do not open the chemical container. Face velocity must be 80–100 fpm.

  • PPE Donning: Apply N95/P100 mask, chemical splash goggles, lab coat, and double nitrile gloves.

  • Static Mitigation: Barbiturate powders are prone to electrostatic dispersion. Wipe the exterior of the weighing boat and the analytical balance draft shield with a static-dissipative cloth. Use a grounded, stainless-steel spatula.

  • Transfer & Weighing: Slowly transfer the powder. Keep the container as close to the weigh boat as possible to minimize the drop height, reducing aerosolization.

  • In-Situ Reconstitution: Do not transport the dry powder across the lab. Add your solvent (e.g., sterile water or buffer) directly to the weigh boat or transfer vial inside the fume hood.

  • Decontamination: Once the powder is in solution, wipe down the balance and spatulas with a damp paper towel (water/ethanol mix) to capture any microscopic dust before removing items from the hood.

Protocol B: Emergency Spill Response

If a powder spill occurs outside of primary containment, follow this logical progression to mitigate inhalation risks[3][6].

SpillResponse Start Powder Spill Detected Assess Assess Volume & Location Start->Assess Evacuate Evacuate & Isolate (If outside fume hood) Assess->Evacuate High Risk PPE Don N95/P100, Double Gloves, Goggles Assess->PPE Inside Hood Evacuate->PPE Clean Cover with wet absorbent (NEVER dry sweep) PPE->Clean Dispose Transfer to Hazardous Waste Container Clean->Dispose

Fig 2. Step-by-step logical workflow for Sodium Phetharbital powder spill containment.

Hazardous Waste Disposal Plan

Because Sodium 5,5-diethyl-1-phenylbarbiturate is a pharmacologically active, controlled substance, its disposal must adhere to both environmental and DEA (or local equivalent) regulations[1][7].

  • Aqueous Waste Segregation: Never mix Sodium Phetharbital waste with strong acids. The sodium salt is alkaline in solution. Introducing it to an acidic waste stream will rapidly precipitate the insoluble free acid (Phetharbital), which can clog disposal lines, create concentrated toxic deposits, and cause dangerous pressure build-ups[5][7].

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves, wet absorbent from spills) must be placed in a puncture-resistant, sealable biohazard/chemical waste container[6].

  • Destruction: Waste must be clearly labeled as "Toxic/Controlled Substance Waste" and handed over to a licensed hazardous waste contractor for high-temperature incineration[5][7]. Do not pour any solutions down the laboratory sink.

References

  • Phenetharbital. DrugFuture Chemical Index Database. Available at:[Link]

  • Phetharbital | C14H16N2O3 | CID 9650. PubChem - National Institutes of Health (NIH). Available at:[Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]

  • SAFETY DATA SHEET - Pentobarbital Sodium. Covetrus. Available at:[Link]

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